PCS1055
Description
Properties
CAS No. |
357173-55-8 |
|---|---|
Molecular Formula |
C27H32N4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine |
InChI |
InChI=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29) |
InChI Key |
ATHZIFFSGSWIAU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of PCS1055
Absence of Publicly Available Data on PCS1055
Following a comprehensive search of publicly accessible scientific literature, clinical trial databases, and other online resources, no information has been found regarding a compound designated as "this compound." This suggests that this compound may be an internal codename for a therapeutic candidate that has not yet been publicly disclosed, a discontinued (B1498344) project, or a nomenclature that is not in the public domain.
Therefore, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or generate visualizations related to the mechanism of action of this compound at this time.
It is recommended to verify the compound's designation or to consult internal or proprietary documentation for the requested information. Should information on this compound become publicly available in the future, a detailed analysis based on the user's request could be performed.
Pharmacological Profile of PCS1055: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCS1055 is a novel synthetic organic compound identified as a potent and selective competitive antagonist of the muscarinic acetylcholine (B1216132) M4 receptor.[1] Its discovery has provided the scientific community with a valuable pharmacological tool for elucidating the physiological and pathological roles of the M4 receptor subtype. In addition to its primary activity, this compound also exhibits off-target inhibitory activity against acetylcholinesterase (AChE). This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro binding and functional activity, selectivity, and detailed experimental protocols. Due to its likely use as a preclinical tool compound, extensive in vivo pharmacokinetic and clinical data are not publicly available.
Core Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological characteristics of this compound.
Table 1: Muscarinic Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| M4 | 6.5 | [3H]-NMS | CHO | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity
| Receptor Subtype | IC50 (nM) | Assay Type | Agonist | Reference |
| M4 | 18.1 | GTP-γ-[35S] Binding | Oxotremorine-M (Oxo-M) |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits the response to an agonist by 50%.
Table 3: Selectivity Profile (Fold Selectivity vs. M4)
| Receptor Subtype | Binding (Ki) | Functional (IC50) | Reference |
| M1 | - | 255-fold | [1] |
| M2 | - | 69.1-fold | [1] |
| M3 | - | 342-fold | [1] |
| M5 | - | >1000-fold | [1] |
Fold Selectivity: The ratio of the Ki or IC50 value for the off-target receptor to the Ki or IC50 value for the primary target (M4). A higher value indicates greater selectivity for the M4 receptor.
Table 4: Off-Target Activity
| Target | IC50 (nM) | Species | Reference |
| Acetylcholinesterase (AChE) | 22 | Electric Eel | |
| Acetylcholinesterase (AChE) | 120 | Human |
Mechanism of Action
This compound acts as a competitive antagonist at the muscarinic M4 receptor.[1] This was confirmed through Schild analysis, which yielded a Kb value of 5.72 nM, a value consistent with its binding affinity (Ki).[1] As a competitive antagonist, this compound binds to the same site on the M4 receptor as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling events.
The M4 receptor is a Gi/Go-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. By blocking the M4 receptor, this compound prevents these downstream effects.
Figure 1: Signaling pathway of the M4 receptor and the antagonistic action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
[3H]-N-methylscopolamine ([3H]-NMS) Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the muscarinic receptors.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M4 receptor.
-
[3H]-NMS (radiolabeled antagonist).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/C glass fiber filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-NMS (typically near its Kd value), and the serially diluted this compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration of the plate contents through the glass fiber filter mat using a vacuum manifold. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the [3H]-NMS binding) using the Cheng-Prusoff equation.
-
Figure 2: Experimental workflow for the [3H]-NMS competitive binding assay.
GTP-γ-[35S] Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation. For an antagonist like this compound, it is used to determine the IC50 by measuring the inhibition of agonist-stimulated G-protein activation.
-
Materials:
-
Cell membranes from CHO cells expressing the human muscarinic M4 receptor.
-
GTP-γ-[35S] (non-hydrolyzable GTP analog).
-
Oxotremorine-M (Oxo-M; a muscarinic agonist).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, GTP-γ-[35S], and the serially diluted this compound.
-
Add a fixed concentration of the agonist (Oxo-M) to stimulate the M4 receptors.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and binding of GTP-γ-[35S].
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound GTP-γ-[35S] by scintillation counting.
-
The IC50 value is determined by plotting the percentage of inhibition of agonist-stimulated binding against the concentration of this compound.
-
Schild Analysis
Schild analysis is used to determine the mode of antagonism (e.g., competitive) and to calculate the antagonist's equilibrium dissociation constant (Kb).
-
Procedure:
-
Generate multiple agonist (e.g., Oxo-M) concentration-response curves in the presence of different fixed concentrations of the antagonist (this compound).
-
Determine the EC50 of the agonist for each antagonist concentration.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is the negative logarithm of the Kb.
-
Figure 3: Logical workflow for Schild analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the inhibitory activity of a compound against AChE.
-
Materials:
-
Purified AChE (e.g., from electric eel or recombinant human).
-
Acetylthiocholine (ATCh), the substrate for AChE.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
This compound.
-
Phosphate (B84403) buffer (pH 8.0).
-
96-well plate and a microplate reader.
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of this compound.
-
Add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate, ATCh.
-
AChE hydrolyzes ATCh to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product over time at 412 nm using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
The IC50 value is determined by calculating the percentage of inhibition of AChE activity at different concentrations of this compound.
-
Preclinical and Clinical Status
There is a lack of publicly available data on the in vivo pharmacokinetics (absorption, distribution, metabolism, and excretion) and clinical trial status of this compound. It is primarily characterized as a valuable in vitro pharmacological tool for studying the M4 receptor.[1] Its potent off-target activity at acetylcholinesterase may limit its therapeutic potential as a selective M4 antagonist.[2] Indeed, this compound has been utilized as a starting chemical scaffold for the development of more selective M4 antagonists with improved drug-like properties suitable for in vivo studies.[2]
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the muscarinic M4 receptor, with additional off-target activity as an acetylcholinesterase inhibitor. Its primary utility lies in its application as a research tool for the in vitro investigation of M4 receptor pharmacology and signaling. The detailed experimental protocols provided herein offer a guide for researchers aiming to utilize this compound in their studies or to characterize novel M4 receptor ligands. The absence of in vivo and clinical data suggests that this compound is a preclinical lead compound that has paved the way for the development of second-generation M4 antagonists with more favorable pharmacokinetic and pharmacodynamic profiles for potential therapeutic applications.
References
Unveiling M4 Receptor Signaling: A Technical Guide to Utilizing PCS1055
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of PCS1055, a potent and selective antagonist of the muscarinic M4 receptor, in the elucidation of its complex signaling pathways. This document provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and a visual representation of the associated signaling cascades.
Introduction to this compound: A Selective M4 Receptor Antagonist
This compound is a novel, competitive antagonist for the muscarinic M4 acetylcholine (B1216132) receptor.[1] Its selectivity for the M4 subtype over other muscarinic receptors (M1, M2, M3, and M5) makes it a valuable pharmacological tool for dissecting the specific roles of M4 receptor signaling in various physiological and pathophysiological processes.[1] Understanding the intricacies of M4 receptor signaling is crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.
Quantitative Pharmacological Profile of this compound
The following tables summarize the key quantitative data characterizing the interaction of this compound with muscarinic receptors.
Table 1: Binding Affinity of this compound for the Human M4 Receptor
| Parameter | Value | Radioligand | Cell Line | Reference |
| Kᵢ | 6.5 nM | [³H]-NMS | CHO | [1] |
Table 2: Functional Antagonism of this compound at the Human M4 Receptor
| Parameter | Value | Agonist | Assay | Cell Line | Reference |
| Kₑ | 5.72 nM | Oxotremorine-M | GTP-γ-[³⁵S] Binding | CHO | [1] |
Table 3: Selectivity of this compound for M4 Over Other Muscarinic Receptor Subtypes
| Receptor Subtype | Fold Selectivity (vs. M4) | Assay | Reference |
| M1 | 255 | GTP-γ-[³⁵S] Binding | [1] |
| M2 | 69.1 | GTP-γ-[³⁵S] Binding | [1] |
| M3 | 342 | GTP-γ-[³⁵S] Binding | [1] |
| M5 | >1000 | GTP-γ-[³⁵S] Binding | [1] |
Table 4: Off-Target Activity of this compound
| Target | Activity | IC₅₀ | Reference |
| Acetylcholinesterase | Inhibition | Not explicitly quantified in the provided search results, but noted as an off-target activity. | [2] |
Core M4 Receptor Signaling Pathways
The M4 muscarinic receptor, a member of the G-protein coupled receptor (GPCR) family, primarily signals through Gαi/o proteins. However, evidence also suggests potential coupling to other G-proteins and G-protein independent pathways. This compound, as a competitive antagonist, can be utilized to block these signaling events and thus probe their downstream consequences.
G-Protein Dependent Signaling
The canonical signaling pathway for the M4 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, under certain conditions, M4 receptors can couple to Gαs proteins, resulting in the stimulation of adenylyl cyclase.
G-Protein Independent Signaling
Beyond G-protein coupling, GPCRs like the M4 receptor can signal through G-protein independent pathways, primarily involving β-arrestin recruitment. This process is crucial for receptor desensitization, internalization, and the initiation of distinct downstream signaling cascades. Furthermore, the Gβγ subunits released upon G-protein activation can directly modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols for Studying this compound and M4 Receptor Signaling
The following protocols provide a detailed methodology for key experiments used to characterize the interaction of this compound with the M4 receptor and to investigate its impact on downstream signaling.
[³H]-N-methylscopolamine ([³H]-NMS) Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the M4 receptor by measuring its ability to compete with the binding of a radiolabeled antagonist, [³H]-NMS.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human M4 receptor (e.g., CHO-K1 cells).
-
[³H]-NMS (specific activity ~80 Ci/mmol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 1 µM Atropine.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer or non-specific binding control (Atropine).
-
50 µL of [³H]-NMS at a final concentration of ~1 nM.
-
50 µL of the diluted this compound or vehicle (for total binding).
-
50 µL of cell membranes (5-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis (e.g., one-site competition model) to determine the IC₅₀ of this compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]-NMS and Kₑ is its dissociation constant.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, GTP-γ-[³⁵S], to Gα subunits.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human M4 receptor.
-
GTP-γ-[³⁵S] (specific activity >1000 Ci/mmol).
-
M4 receptor agonist (e.g., Oxotremorine-M).
-
This compound stock solution.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a concentration-response curve of the agonist (e.g., Oxotremorine-M) to determine its EC₈₀ concentration.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or non-specific binding control.
-
25 µL of cell membranes (10-20 µg of protein per well).
-
25 µL of this compound at various concentrations or vehicle.
-
25 µL of the agonist at its EC₈₀ concentration.
-
25 µL of GDP (final concentration ~10 µM).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of GTP-γ-[³⁵S] (final concentration 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by filtration and wash as described in the binding assay protocol.
-
Quantify radioactivity.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the Kₑ.
Proposed Experimental Workflow for M4 Receptor Signaling Investigation using this compound
The following diagram outlines a logical workflow for researchers to comprehensively investigate M4 receptor signaling pathways using this compound.
Conclusion
This compound serves as a critical tool for the detailed investigation of M4 muscarinic receptor signaling. Its high selectivity allows for the confident attribution of observed effects to the M4 receptor, thereby enabling a clearer understanding of its role in cellular and systemic physiology. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to effectively utilize this compound in their studies, ultimately contributing to the advancement of therapies targeting the M4 receptor.
References
The Discovery and Development of PCS1055: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
PCS1055 is a novel synthetic organic compound that has been identified as a potent and selective antagonist of the muscarinic acetylcholine (B1216132) M4 receptor.[1] This technical guide provides a comprehensive overview of the discovery, pharmacological characterization, and development of this compound. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of muscarinic receptors and the development of selective ligands. This document details the experimental protocols used to characterize this compound, presents its binding and functional activity data in a clear, tabular format, and illustrates its mechanism of action through a detailed signaling pathway diagram. While the specific synthesis of this compound is not publicly available, this guide consolidates the current knowledge on its pharmacological profile and its role as a valuable research tool for elucidating the physiological functions of the M4 receptor.
Introduction
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. Due to the high degree of structural homology among these subtypes, the development of selective ligands has been a significant challenge in medicinal chemistry. This compound emerged from research efforts aimed at identifying subtype-selective antagonists for the M4 receptor, a receptor implicated in various neurological and psychiatric disorders.
This compound has been characterized as a competitive antagonist with a low nanomolar affinity for the M4 receptor.[1] Its discovery has provided a valuable pharmacological tool for investigating the specific roles of the M4 receptor in complex neuronal circuits. Furthermore, this compound has served as a crucial starting point for the development of a new generation of even more selective M4 receptor antagonists. This guide will delve into the technical details of its pharmacological profile and the methodologies used for its characterization.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been primarily defined by its binding affinity and functional antagonism at the five human muscarinic receptor subtypes. Additionally, its off-target activity has been assessed, revealing a notable interaction with acetylcholinesterase.
Muscarinic Receptor Binding Affinity
The binding affinity of this compound for the human muscarinic M4 receptor was determined using radioligand competition binding assays. These experiments measured the ability of this compound to displace the binding of a known radiolabeled muscarinic antagonist, [³H]-N-methylscopolamine ([³H]-NMS), from membranes of cells expressing the M4 receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor.
Table 1: this compound Binding Affinity (Ki) at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M4 | 6.5[1] |
Functional Antagonism and Selectivity
The functional activity of this compound was assessed using GTP-γ-[³⁵S] binding assays. This assay measures the activation of G proteins coupled to the receptor, providing a functional readout of receptor agonism or antagonism. This compound was found to be a competitive antagonist, inhibiting the activity of the muscarinic agonist oxotremorine-M (Oxo-M). Schild analysis confirmed its competitive nature and provided its antagonist affinity (Kb).
The selectivity of this compound was determined by comparing its inhibitory activity at the M4 receptor to its activity at the other muscarinic receptor subtypes (M1, M2, M3, and M5).
Table 2: this compound Functional Antagonist Activity and Selectivity
| Parameter | Value |
| M4 Receptor | |
| Kb (nM) | 5.72[1] |
| Selectivity (Fold greater inhibition at M4 vs. other subtypes) | |
| vs. M1 | 255[1] |
| vs. M2 | 69.1[1] |
| vs. M3 | 342[1] |
| vs. M5 | >1000[1] |
Off-Target Activity
A significant aspect of the pharmacological profile of this compound is its off-target activity as an antagonist of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. This activity is an important consideration when using this compound as a research tool, as inhibition of AChE can independently modulate cholinergic signaling.
Mechanism of Action: M4 Receptor Signaling Pathway
The muscarinic M4 receptor is a member of the Gi/o family of G protein-coupled receptors. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels.
As a competitive antagonist, this compound binds to the orthosteric site of the M4 receptor, the same site as acetylcholine, but does not activate the receptor. By occupying this site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade.
Caption: M4 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human muscarinic M4 receptor (e.g., CHO-K1 cells) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Components:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a concentration near its Kd for the receptor.
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Cell membranes, radioligand, and either the test compound or the non-specific binding control are incubated together.
-
The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the ability of a compound to stimulate or inhibit G protein activation downstream of receptor binding.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the muscarinic receptor of interest are used.
-
Assay Components:
-
Radioligand: GTP-γ-[³⁵S], a non-hydrolyzable analog of GTP.
-
Agonist: A known muscarinic agonist (e.g., oxotremorine-M) to stimulate G protein activation.
-
Test Compound: this compound at a range of concentrations.
-
GDP: Guanosine diphosphate (B83284) is included to ensure that G proteins are in their inactive state at the beginning of the assay.
-
Assay Buffer: A buffer containing MgCl₂ and other necessary ions.
-
-
Procedure:
-
Cell membranes are pre-incubated with the test compound (or vehicle) and GDP.
-
The agonist is added to stimulate the receptor.
-
GTP-γ-[³⁵S] is added to initiate the binding reaction.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is terminated by rapid filtration, similar to the radioligand binding assay.
-
The amount of [³⁵S] bound to the G proteins on the filter is quantified by scintillation counting.
-
-
Data Analysis: For an antagonist like this compound, the data are analyzed to determine the extent to which it inhibits the agonist-stimulated GTP-γ-[³⁵S] binding. The IC50 value for this inhibition is determined, and Schild analysis can be performed to confirm competitive antagonism and calculate the Kb value.
Acetylcholinesterase Activity Assay
This assay is used to determine the inhibitory activity of a compound against the enzyme acetylcholinesterase.
-
Principle: The assay is typically based on the Ellman method, which uses a synthetic substrate for AChE, acetylthiocholine (B1193921) (ATCh). AChE hydrolyzes ATCh to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
-
Assay Components:
-
Enzyme: Purified acetylcholinesterase (e.g., from electric eel).
-
Substrate: Acetylthiocholine (ATCh).
-
Chromogen: DTNB.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: A phosphate (B84403) buffer at a specific pH (e.g., pH 8.0).
-
-
Procedure:
-
The assay is performed in a 96-well plate.
-
The enzyme is pre-incubated with the test compound or vehicle.
-
The reaction is initiated by the addition of the substrate (ATCh) and DTNB.
-
The increase in absorbance at 412 nm is monitored over time using a plate reader.
-
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The inhibitory effect of the test compound is determined by comparing the reaction rate in the presence of the compound to the rate in its absence. The IC50 value for AChE inhibition is then calculated.
Summary and Future Directions
This compound is a significant tool compound in the study of muscarinic M4 receptor pharmacology. Its characterization as a potent and selective competitive antagonist has provided researchers with a means to probe the physiological and pathophysiological roles of this receptor subtype. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of new M4 receptor ligands.
The notable off-target activity of this compound at acetylcholinesterase underscores the importance of comprehensive pharmacological profiling in drug discovery. Future research efforts stemming from the foundation of this compound will likely focus on developing antagonists with even greater selectivity and devoid of significant off-target effects. Such compounds will be invaluable for further dissecting the therapeutic potential of M4 receptor modulation in a variety of central nervous system disorders. The absence of a publicly available synthesis protocol for this compound remains a limitation for its widespread academic investigation and highlights the need for open data sharing in the scientific community.
References
PCS1055: A Technical Guide to a Selective M4 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 is a novel synthetic organic compound that has been identified as a potent and selective antagonist of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4).[1] Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge in pharmacology. This compound represents a valuable tool for elucidating the specific physiological and pathological roles of the M4 receptor. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, based on currently available scientific literature.
Chemical Structure and Physicochemical Properties
The precise chemical structure and IUPAC name for this compound are not publicly disclosed in the primary literature. However, its classification as a heterocyclic, three-ring compound is mentioned.[1] The IUPHAR/BPS Guide to PHARMACOLOGY provides a 2D representation and key chemical identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Synonyms | PCS-1055 |
| Compound Class | Synthetic organic |
| Canonical SMILES | Information not publicly available |
| InChI | Information not publicly available |
| InChIKey | Information not publicly available |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.
Further physicochemical properties, such as molecular weight, logP, and pKa, are not detailed in the available literature.
Pharmacological Properties
This compound is characterized by its competitive antagonism at the M4 muscarinic receptor. Its pharmacological activity has been assessed through radioligand binding assays and functional assays.
Binding Affinity
The affinity of this compound for the M4 receptor was determined using competitive radioligand binding assays with the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS).[1]
Table 2: this compound Binding Affinity (Ki) at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M4 | 6.5 |
| M1 | >1000 |
| M2 | >1000 |
| M3 | >1000 |
| M5 | >1000 |
Data from Croy et al., 2016.[1]
Functional Activity
The functional antagonist activity of this compound was evaluated using GTPγ[³⁵S] binding assays, which measure the activation of G proteins upon receptor stimulation. This compound demonstrated potent inhibition of the M4 receptor agonist oxotremorine-M (Oxo-M) induced activity.[1]
Table 3: this compound Functional Inhibition (IC50) at Muscarinic Receptor Subtypes
| Receptor Subtype | Fold Selectivity over M4 |
| M1 | 255 |
| M2 | 69.1 |
| M3 | 342 |
| M5 | >1000 |
Data from Croy et al., 2016.[1]
Schild analysis confirmed that this compound acts as a competitive antagonist at the M4 receptor, with a low nanomolar affinity (Kb = 5.72 nM).[1]
Mechanism of Action and Signaling Pathway
This compound exerts its effect by competitively binding to the orthosteric site of the M4 muscarinic receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. The Gβγ subunits can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following are generalized protocols based on standard pharmacological assays mentioned in the primary literature.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound.
References
The Role of PCS1055 in Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCS1055 is a novel pharmacological tool characterized as a potent and selective competitive antagonist of the M4 muscarinic acetylcholine (B1216132) receptor. This guide provides an in-depth analysis of its function in cholinergic neurotransmission, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action. Notably, beyond its primary activity at the M4 receptor, this compound has been identified to exhibit inhibitory effects on acetylcholinesterase, a key enzyme in cholinergic signaling. This dual activity underscores the importance of comprehensive characterization in drug development.
Introduction to Cholinergic Neurotransmission and the M4 Receptor
Cholinergic neurotransmission, mediated by the neurotransmitter acetylcholine (ACh), is a fundamental process in both the central and peripheral nervous systems. It governs a vast array of physiological functions, including muscle contraction, memory, and autonomic control. The effects of ACh are transduced by two main classes of receptors: nicotinic and muscarinic. The muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are further classified into five subtypes (M1-M5).
The M4 muscarinic receptor, the primary target of this compound, is a member of the Gi/o-coupled family of receptors.[1] Functionally, M4 receptors are predominantly inhibitory. They are strategically located as presynaptic autoreceptors on cholinergic neurons, where their activation by ACh leads to a negative feedback loop, inhibiting further ACh release. This regulation of acetylcholine levels is crucial for maintaining synaptic homeostasis.
This compound: A Selective M4 Receptor Antagonist
This compound has been identified as a novel, competitive antagonist with a high affinity for the M4 muscarinic receptor.[1] Its selectivity for the M4 subtype over other muscarinic receptors makes it a valuable tool for elucidating the specific roles of M4 in various physiological and pathological processes.
Binding Affinity and Functional Antagonism
The interaction of this compound with muscarinic receptors has been quantified through radioligand binding assays and functional antagonism studies. These studies have determined its high affinity for the M4 receptor and its selectivity over the other four subtypes.
Table 1: this compound Binding Affinity (Ki) at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | Data Not Available |
| M2 | Data Not Available |
| M3 | Data Not Available |
| M4 | 6.5[1] |
| M5 | Data Not Available |
Table 2: this compound Functional Antagonism at Muscarinic Receptor Subtypes
| Receptor Subtype | Antagonist Equilibrium Constant (Kb in nM) | Fold Selectivity vs. M4 |
| M1 | Data Not Available | 255-fold lower affinity[1] |
| M2 | Data Not Available | 69.1-fold lower affinity[1] |
| M3 | Data Not Available | 342-fold lower affinity[1] |
| M4 | 5.72[1] | 1 |
| M5 | Data Not Available | >1000-fold lower affinity[1] |
Note: While specific Ki and Kb values for M1, M2, M3, and M5 are not available in the cited literature, the selectivity folds from functional assays indicate a significantly lower affinity of this compound for these subtypes compared to M4.
Off-Target Activity: Acetylcholinesterase Inhibition
Importantly, subsequent investigations have revealed that this compound also acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[2] This off-target activity is a critical consideration when interpreting experimental results using this compound.
Table 3: this compound Inhibition of Acetylcholinesterase (AChE)
| Enzyme Source | IC50 (nM) |
| Electric Eel AChE | 22 |
| Human AChE | 120 |
Mechanism of Action in Cholinergic Neurotransmission
The primary role of this compound in cholinergic neurotransmission stems from its competitive antagonism at the M4 autoreceptor. By blocking the inhibitory feedback mechanism of ACh on its own release, this compound is expected to increase the synaptic concentration of acetylcholine. However, its concurrent inhibition of AChE complicates this picture. AChE inhibition also leads to an increase in synaptic ACh levels. Therefore, the net effect of this compound on cholinergic signaling is a composite of these two mechanisms.
Experimental Protocols
The characterization of this compound involved standard pharmacological assays to determine its binding affinity and functional antagonism.
Radioligand Competition Binding Assay ([³H]-NMS Binding)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound: this compound.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Assay buffer: Typically a Tris-based buffer with divalent cations (e.g., MgCl₂).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-NMS, and varying concentrations of this compound or vehicle.
-
For non-specific binding wells, add atropine instead of this compound.
-
Add cell membranes to initiate the binding reaction.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest. For an antagonist, its ability to inhibit agonist-stimulated G-protein activation is determined.
-
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype.
-
Agonist: Oxotremorine-M (Oxo-M).
-
Antagonist: this compound.
-
Radioligand: GTP-γ-[³⁵S].
-
GDP.
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, GDP, varying concentrations of this compound, and a fixed concentration of the agonist Oxo-M.
-
Add cell membranes and pre-incubate.
-
Initiate the reaction by adding GTP-γ-[³⁵S].
-
Incubate to allow for G-protein activation and binding of the radioligand.
-
Terminate the reaction by rapid filtration.
-
Wash the filters.
-
Measure the radioactivity on the filters.
-
Perform a Schild analysis to determine the antagonist equilibrium constant (Kb).
-
Acetylcholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of AChE.
-
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant).
-
Substrate: Acetylthiocholine.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test compound: this compound.
-
Assay buffer.
-
96-well plate.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, AChE enzyme, and varying concentrations of this compound or vehicle.
-
Pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Measure the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow product from the reaction of thiocholine (B1204863) (product of substrate hydrolysis) with DTNB.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value.
-
Implications for Research and Drug Development
This compound, with its high selectivity for the M4 receptor, is a valuable pharmacological probe for investigating the physiological and pathophysiological roles of this receptor subtype. Its ability to modulate cholinergic neurotransmission makes it relevant for studies in areas such as cognition, motor control, and psychiatric disorders where cholinergic dysfunction is implicated.
However, the off-target inhibition of AChE by this compound necessitates careful experimental design and interpretation. The observed effects of this compound in any biological system will be the result of its combined action on both M4 receptors and AChE. Researchers should consider using appropriate controls, such as other M4 antagonists without AChE inhibitory activity or specific AChE inhibitors, to dissect the contribution of each mechanism to the overall observed effect.
For drug development professionals, the case of this compound highlights the critical importance of comprehensive off-target screening early in the discovery process. While high target selectivity is desirable, unforeseen interactions with other key components of a signaling pathway can significantly alter the pharmacological profile of a compound.
Conclusion
References
Preclinical Profile of PCS1055: A Selective Muscarinic M4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on PCS1055, a novel and selective competitive antagonist of the muscarinic acetylcholine (B1216132) M4 receptor.[1] The data herein is synthesized from foundational studies characterizing its binding affinity, functional activity, and selectivity, offering a core resource for professionals in neuroscience and drug development. A later study noted that while this compound shows modest to good selectivity in functional and binding assays, it also has off-target activity as an acetylcholinesterase antagonist.[2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics from in vitro pharmacological studies of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Value (nM) | Assay Type |
| Ki | Muscarinic M4 | 6.5 | [3H]-NMS Competitive Binding |
| Kb | Muscarinic M4 | 5.72 | Schild Analysis |
Data sourced from Croy et al., 2016.[1]
Table 2: Functional Selectivity of this compound
| Receptor Subtype | Fold-Selectivity (Inhibition of Oxo-M Activity vs. M4) | Assay Type |
| Muscarinic M1 | 255x less potent than at M4 | GTP-γ-[35S] Binding |
| Muscarinic M2 | 69.1x less potent than at M4 | GTP-γ-[35S] Binding |
| Muscarinic M3 | 342x less potent than at M4 | GTP-γ-[35S] Binding |
| Muscarinic M5 | >1000x less potent than at M4 | GTP-γ-[35S] Binding |
Data sourced from Croy et al., 2016.[1]
Core Experimental Protocols
The foundational preclinical data for this compound was generated using standard and robust in vitro pharmacological assays. The detailed methodologies are crucial for the interpretation of the results and for designing future experiments.
Radioligand Competitive Binding Assays
The affinity of this compound for the M4 receptor was determined using a competitive binding assay with the radiolabeled, non-selective muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS).
-
System: Membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human muscarinic M4 receptor.
-
Radioligand: [3H]-NMS was used at a concentration near its Kd to label the orthosteric binding site.
-
Competitor: Increasing concentrations of unlabeled this compound were added to compete with [3H]-NMS for binding to the M4 receptor.
-
Incubation: The reaction was incubated to allow binding to reach equilibrium.
-
Detection: Bound and free radioligand were separated via rapid filtration. The amount of bound [3H]-NMS was quantified using liquid scintillation counting.
-
Analysis: The data were fitted to a one-site competition model to calculate the IC50 (the concentration of this compound that inhibits 50% of specific [3H]-NMS binding). The Ki (inhibitory constant) was then derived from the IC50 using the Cheng-Prusoff equation.
GTP-γ-[35S] Binding Functional Assays
This functional assay was employed to determine the antagonist properties of this compound and its selectivity across the five muscarinic receptor subtypes (M1-M5). The assay measures the activation of G-proteins, a key step in the signaling cascade for G-protein coupled receptors (GPCRs) like the muscarinic receptors.
-
System: Membranes from cells individually expressing each of the five human muscarinic receptor subtypes (M1-M5).
-
Stimulation: The agonist Oxotremorine-M (Oxo-M) was used to stimulate G-protein activation.
-
Assay Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. The assay uses a non-hydrolyzable GTP analog, GTP-γ-[35S], which binds to the activated Gα subunit.
-
Protocol:
-
Membranes were pre-incubated with various concentrations of this compound.
-
The agonist Oxo-M was added to stimulate the receptors.
-
GTP-γ-[35S] was added to the reaction.
-
The amount of incorporated [35S] radioactivity, corresponding to the level of G-protein activation, was measured.
-
-
Analysis: The ability of this compound to inhibit the Oxo-M-stimulated GTP-γ-[35S] binding was quantified to determine its potency as an antagonist at each receptor subtype. The fold-selectivity was calculated by comparing its inhibitory potency at the M4 receptor to that at the other subtypes.[1]
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the M4 receptor.[1] M4 receptors are Gi/o-coupled, and their activation by endogenous acetylcholine typically leads to the inhibition of neuronal activity.[3] this compound blocks this action.
References
The Therapeutic Potential of M4 Receptor Antagonists: A Technical Guide to PCS1055 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders.[1] Antagonism of the M4 receptor offers a promising strategy for the treatment of conditions such as schizophrenia and Parkinson's disease by modulating dopamine (B1211576) signaling pathways.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of M4 receptor antagonists, with a specific focus on the pharmacological and experimental profile of PCS1055, a novel M4-preferring antagonist.[3] We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction: The M4 Receptor as a Therapeutic Target
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are integral to cholinergic neurotransmission and are implicated in a wide array of physiological processes.[4] The M4 receptor, in particular, is highly expressed in brain regions critical for motor control and cognition, including the striatum.[5] Functionally, the M4 receptor is primarily coupled to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6] This inhibitory signaling plays a crucial role in modulating the release of other neurotransmitters, most notably dopamine.[1]
The therapeutic rationale for M4 receptor antagonism stems from its ability to disinhibit dopamine release. In conditions characterized by dopamine dysregulation, such as the hyperdopaminergic state in schizophrenia and the dopaminergic deficit in Parkinson's disease, M4 antagonists can help restore neurochemical balance.[1] By blocking the inhibitory influence of acetylcholine on dopaminergic neurons, M4 antagonists can enhance dopamine release, offering a novel therapeutic mechanism.[1][2] This approach holds the potential to not only address the positive symptoms of schizophrenia but also the negative and cognitive deficits that are poorly managed by current antipsychotics.[1] Furthermore, selective M4 antagonists may offer a more favorable side-effect profile compared to non-selective antimuscarinic agents, which are associated with cognitive impairment, dry mouth, and blurred vision.[2]
This compound: A Novel M4-Preferring Antagonist
The development of subtype-selective muscarinic receptor ligands has been a significant challenge due to the high degree of homology among the five receptor subtypes.[3] this compound has been identified as a novel, competitive antagonist with a preference for the M4 receptor.[3]
Binding Affinity and Selectivity
Quantitative analysis of this compound's binding profile reveals a low nanomolar affinity for the M4 receptor. In radioligand binding assays using [3H]-NMS, this compound demonstrated a Ki of 6.5 nM for the M4 receptor.[1][3] Schild analyses further confirmed its competitive antagonism with a Kb value of 5.72 nM.[1][3]
The selectivity of this compound for the M4 receptor over other muscarinic subtypes is a key characteristic. Functional assays, such as GTP-γ-[35S] binding, have shown that this compound is significantly more potent at inhibiting agonist-induced activity at the M4 receptor compared to M1, M2, M3, and M5 subtypes.[1][3]
Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Receptor Antagonists
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | 1657.5 | 450.5 | 2223 | 6.5 | >6500 |
| PD102807 | - | - | - | 7-28 | - |
| Tropicamide | - | - | - | - | - |
| AF-DX-384 | - | - | - | - | - |
| Pirenzepine | - | - | - | - | - |
| Atropine | - | - | - | - | - |
Data for this compound from Croy et al., 2016.[1][3] Data for other compounds to be populated from further review of cited literature.
Table 2: Functional Antagonist Potency (Kb or IC50, nM) and Selectivity of this compound
| Assay | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Selectivity (Fold vs. M4) |
| GTP-γ-[35S] Binding (IC50) | 4615.5 | 1251.1 | 6190.2 | 18.1 | >18100 | M1: 255x, M2: 69.1x, M3: 342x, M5: >1000x |
| Schild Analysis (Kb) | - | - | - | 5.72 | - | - |
Data from Croy et al., 2016.[1][3]
M4 Receptor Signaling Pathways
The primary signaling cascade initiated by M4 receptor activation involves the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn reduces the production of the second messenger cAMP.[4][6][7] A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous cellular targets, including the transcription factor cAMP response element-binding protein (CREB).[8] By antagonizing this pathway, M4 antagonists like this compound prevent the acetylcholine-mediated suppression of neuronal activity and neurotransmitter release.
While the Gαi/o pathway is predominant, there is evidence suggesting that at high agonist concentrations, the M4 receptor can also couple to Gαs proteins, leading to an increase in cAMP.[8] The physiological relevance of this dual coupling is an area of ongoing investigation.
Furthermore, the M4 receptor can engage other signaling pathways. Gβγ subunits released upon G-protein activation can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.[7] There is also evidence for M4 receptor-mediated activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and synaptic plasticity.[8]
Caption: M4 receptor signaling pathways.
Experimental Protocols
A thorough understanding of the experimental methodologies used to characterize M4 receptor antagonists is crucial for the interpretation of existing data and the design of future studies.
Radioligand Binding Assay ([3H]-N-methylscopolamine)
This assay is used to determine the binding affinity (Ki) of a test compound for the M4 receptor.
Materials:
-
Cell membranes expressing the human M4 muscarinic receptor.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-NMS, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
GTP-γ-[35S] Binding Assay
This functional assay measures the ability of a compound to antagonize agonist-induced G-protein activation.
Materials:
-
Cell membranes expressing the human M4 muscarinic receptor.
-
GTP-γ-[35S] as the radiolabeled guanine (B1146940) nucleotide.
-
A muscarinic agonist (e.g., oxotremorine-M).
-
Test compound (e.g., this compound) at various concentrations.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Pre-incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding a fixed concentration of the muscarinic agonist and GTP-γ-[35S].
-
Incubate the mixture at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound GTP-γ-[35S] by scintillation counting.
-
Plot the percentage of agonist-stimulated GTP-γ-[35S] binding against the logarithm of the antagonist concentration to determine the IC50 value.[10][11]
References
- 1. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The M4 Muscarinic Acetylcholine Receptor Antagonist PCS1055: A Technical Guide to its Presumed Impact on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the pharmacological characteristics of PCS1055, a novel and selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor, and delineates its anticipated impact on dopamine (B1211576) neurotransmission. While direct experimental data on the effects of this compound on dopamine release is not yet publicly available, this document synthesizes the known roles of the M4 receptor in modulating dopamine signaling to project the expected outcomes of M4 antagonism. Furthermore, this guide provides detailed experimental protocols for in vivo microdialysis and fast-scan cyclic voltammetry, the principal techniques for quantifying dopamine release, to facilitate future research in this area.
Introduction to this compound
This compound is a pharmacological tool compound that has been characterized as a potent and selective competitive antagonist of the M4 muscarinic acetylcholine receptor. Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge. This compound represents a valuable addition to the pharmacological toolbox for elucidating the specific physiological functions of the M4 receptor.
The M4 Receptor and its Role in Dopamine Modulation
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
A substantial body of evidence indicates that M4 receptors play a crucial inhibitory role in the regulation of dopamine release in key brain regions, particularly the striatum. Activation of M4 receptors is generally associated with a decrease in dopamine release. Conversely, the antagonism of M4 receptors is expected to disinhibit dopaminergic neurons, leading to an increase in dopamine release. This modulation is thought to occur through various mechanisms, including the presynaptic inhibition of acetylcholine release from cholinergic interneurons, which in turn affects nicotinic receptor-mediated dopamine release.
Expected Impact of this compound on Dopamine Release
Based on its profile as a selective M4 receptor antagonist, this compound is hypothesized to increase the extracellular concentration of dopamine in brain regions rich in M4 receptors and dopaminergic terminals, such as the striatum. The blockade of inhibitory M4 autoreceptors on cholinergic interneurons would lead to increased acetylcholine release. This, in turn, would enhance the activity of nicotinic acetylcholine receptors located on dopaminergic terminals, thereby promoting dopamine release.
Quantitative Data on this compound Pharmacology
While direct quantitative data on this compound-induced dopamine release is not available in the public domain, its pharmacological characteristics have been defined.
| Parameter | Value | Receptor Subtype | Species | Reference |
| Binding Affinity (Ki) | 6.5 nM | Human M4 | CHO cells | [Not Available] |
| Functional Antagonism (Kb) | 5.72 nM | Human M4 | CHO cells | [Not Available] |
Detailed Experimental Protocols
To empirically determine the effect of this compound on dopamine release, the following established methodologies are recommended.
In Vivo Microdialysis for Measuring Striatal Dopamine Release
This protocol allows for the sampling of extracellular dopamine from the brain of a freely moving animal.
5.1.1. Materials
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
5.1.2. Procedure
-
Animal Surgery: Anesthetize the animal and place it in the stereotaxic frame. Surgically expose the skull and drill a small hole above the target brain region (e.g., striatum).
-
Guide Cannula Implantation: Implant a guide cannula directed at the striatum and secure it with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period (e.g., 1-2 hours), collect several baseline dialysate samples (e.g., every 20 minutes).
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Post-Administration Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Histological Verification: At the end of the experiment, perfuse the animal and section the brain to verify the correct placement of the probe.
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement
FSCV offers superior temporal resolution for detecting rapid changes in dopamine release.
5.2.1. Materials
-
Carbon-fiber microelectrodes
-
Voltammetry recording system
-
Stimulating electrode
-
Brain slice chamber or in vivo stereotaxic setup
-
aCSF (as above)
-
This compound
-
Anesthetic (for in vivo experiments)
5.2.2. Procedure (Ex Vivo Brain Slice Preparation)
-
Brain Slice Preparation: Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the striatum using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Electrode Placement: Position a carbon-fiber microelectrode and a stimulating electrode in the striatum.
-
Baseline Recording: Record baseline dopamine release evoked by electrical stimulation (e.g., single pulses or trains).
-
This compound Application: Bath-apply this compound to the slice.
-
Post-Application Recording: Record evoked dopamine release in the presence of this compound.
-
Data Analysis: Analyze the changes in the amplitude and kinetics of the dopamine signal.
Visualizations
Signaling Pathway
Investigating the Function of M4 Muscarinic Receptors with the Selective Antagonist PCS1055: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M4 muscarinic acetylcholine (B1216132) receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and cortex. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of neuronal excitability. The M4 receptor is a significant drug target for several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease, due to its role in modulating dopaminergic signaling and cognitive processes.[1][2][3]
Elucidating the precise physiological and pathophysiological roles of the M4 receptor requires pharmacological tools with high subtype selectivity. The high degree of homology among the five muscarinic receptor subtypes (M1-M5) has made the development of such tools challenging.[4] This guide focuses on the use of PCS1055 , a novel and selective competitive antagonist for the M4 receptor, as a tool to investigate its function.[1][4] While the initial query presupposed an agonist, the established pharmacological profile of this compound as an antagonist provides a distinct yet powerful approach to receptor investigation. By selectively blocking the M4 receptor, this compound allows researchers to infer its function by observing the resulting physiological or behavioral changes.
This technical guide will provide an in-depth overview of the properties of this compound, detailed experimental protocols for its use, and a framework for interpreting the data to understand M4 receptor signaling and function.
Data Presentation: Pharmacological Profile of this compound
Quantitative data for this compound is crucial for designing and interpreting experiments. The following tables summarize the key binding affinity and functional antagonism parameters for this compound, highlighting its potency and selectivity for the M4 receptor.
Table 1: Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Reference |
| M4 | This compound | [3H]-NMS Competition Binding | 6.5 | [4] |
K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower K_i_ value indicates a higher binding affinity.
Table 2: Functional Antagonism and Selectivity of this compound
| Parameter | Value | Assay Type | Details | Reference |
| K_b_ at M4 | 5.72 nM | Schild Analysis | Competitive antagonism against Oxo-M | [4] |
| M4 vs. M1 Selectivity | 255-fold | GTP-γ-[³⁵S] Binding | Inhibition of Oxo-M activity | [4] |
| M4 vs. M2 Selectivity | 69.1-fold | GTP-γ-[³⁵S] Binding | Inhibition of Oxo-M activity | [4] |
| M4 vs. M3 Selectivity | 342-fold | GTP-γ-[³⁵S] Binding | Inhibition of Oxo-M activity | [4] |
| M4 vs. M5 Selectivity | >1000-fold | GTP-γ-[³⁵S] Binding | Inhibition of Oxo-M activity | [4] |
K_b_ (Equilibrium Dissociation Constant for an antagonist): The concentration of a competitive antagonist that occupies 50% of the receptors at equilibrium. A lower K_b_ indicates greater antagonist potency.
Core Signaling Pathway of the M4 Receptor
The primary signaling cascade initiated by M4 receptor activation is the Gi/o pathway. The following diagram illustrates this pathway and the point of inhibition by an antagonist like this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PCS1055 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 is a novel, potent, and selective competitive antagonist for the muscarinic M4 acetylcholine (B1216132) receptor.[1][2][3] Its selectivity for the M4 subtype over other muscarinic receptors makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of M4 receptor signaling.[1] These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to determine its binding affinity and characterize its interaction with the M4 receptor.
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (such as this compound) and its receptor.[4][5] These assays are essential for drug discovery and development, allowing for the determination of key parameters like the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd).[3][5]
Data Presentation
The binding affinity of this compound for the muscarinic M4 receptor has been determined through competitive radioligand binding assays, typically using the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.[1][3] A summary of the reported binding parameters is presented below.
| Parameter | Value (nM) | Receptor Subtype | Radioligand | Reference |
| Ki | 6.5 | M4 | [³H]-NMS | [1][3] |
| IC50 | 18.1 | M4 | - | [3] |
| Kd (Kb) | 5.72 | M4 | - | [1][3] |
Selectivity Profile of this compound:
Functional studies using GTP-γ-[³⁵S] binding have demonstrated the high selectivity of this compound for the M4 receptor over other muscarinic subtypes.[1]
| Receptor Subtype | Fold Selectivity (over M4) | Reference |
| M1 | 255 | [1] |
| M2 | 69.1 | [1] |
| M3 | 342 | [1] |
| M5 | >1000 | [1] |
Signaling Pathway
The muscarinic M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon activation by an agonist, the M4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] The βγ-subunits of the dissociated G-protein can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6] As a competitive antagonist, this compound blocks the binding of agonists to the M4 receptor, thereby inhibiting these downstream signaling events.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine the Ki of this compound
This protocol describes a competition binding assay to determine the inhibition constant (Ki) of this compound for the M4 muscarinic receptor using [³H]-NMS.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human muscarinic M4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Vacuum filtration manifold.
Procedure:
-
Membrane Preparation:
-
Thaw frozen aliquots of cell membranes expressing the M4 receptor on ice.
-
Homogenize the membranes in ice-cold Assay Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Dilute the membranes in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the [³H]-NMS solution in Assay Buffer at a concentration close to its Kd for the M4 receptor (e.g., 0.1-1.0 nM).
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Atropine.
-
Competition: 50 µL of each this compound dilution.
-
-
Add 50 µL of the [³H]-NMS solution to all wells.
-
Initiate the binding reaction by adding 150 µL of the diluted membrane suspension to all wells. The final assay volume is 250 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or a specific temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak the glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filters using a vacuum manifold.
-
Wash each filter rapidly with 3-4 x 1 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to dissolve and to reduce chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the mean CPM for each condition (TB, NSB, and each concentration of this compound).
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding of [³H]-NMS as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([³H]-NMS) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of PCS1055 in CHO-K1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing PCS1055, a novel and selective muscarinic M4 receptor antagonist, in studies involving the Chinese Hamster Ovary (CHO-K1) cell line. CHO-K1 cells, derived from the ovary of an adult Chinese hamster, are a widely used model in biomedical research, particularly in studies related to drug development, toxicology, and gene expression.[1][2] this compound has been identified as a competitive antagonist for the muscarinic M4 receptor, exhibiting a low nanomolar affinity.[3] Specifically, it inhibits the binding of radioligand [3H]-NMS to the M4 receptor with a Ki of 6.5 nM and demonstrates significant functional selectivity, with a Kb of 5.72 nM.[3] This document outlines detailed protocols for assessing the impact of this compound on CHO-K1 cell viability, apoptosis, and cell cycle progression, providing a framework for investigating its potential therapeutic applications.
Putative Mechanism of Action and Signaling Pathway
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine. The M4 receptor subtype is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] In the context of cancer cell lines, alterations in cholinergic signaling have been implicated in the regulation of cell proliferation, survival, and migration.[7][8] By acting as an antagonist, this compound is hypothesized to block the constitutive or agonist-induced signaling of the M4 receptor in CHO-K1 cells. This inhibition may lead to an increase in intracellular cAMP levels, potentially activating downstream effectors such as Protein Kinase A (PKA). PKA activation can, in turn, influence the expression and activity of proteins involved in cell cycle control and apoptosis, such as cyclins, cyclin-dependent kinases (CDKs), and members of the Bcl-2 family.
Below is a diagram illustrating the hypothesized signaling pathway of this compound in CHO-K1 cells.
Caption: Hypothesized signaling pathway of this compound in CHO-K1 cells.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on CHO-K1 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Apoptosis in CHO-K1 Cells (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 3: Effect of this compound on Cell Cycle Distribution in CHO-K1 Cells (Propidium Iodide Staining)
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Protocols
Cell Culture and Maintenance of CHO-K1 Cells
Materials:
-
CHO-K1 cell line
-
Ham's F-12K medium[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture CHO-K1 cells in Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.[1]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
CHO-K1 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed CHO-K1 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
CHO-K1 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed CHO-K1 cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[12][13]
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[15][16]
Materials:
-
CHO-K1 cells
-
This compound
-
PBS
-
Cold 70% Ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat CHO-K1 cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[16]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion
These application notes provide a detailed framework for investigating the effects of the novel M4 receptor antagonist, this compound, on the CHO-K1 cell line. The provided protocols for cell viability, apoptosis, and cell cycle analysis, along with the structured data presentation tables and illustrative diagrams, offer a comprehensive resource for researchers. By following these guidelines, scientists can effectively explore the cellular and molecular mechanisms of this compound and evaluate its potential as a therapeutic agent.
References
- 1. elabscience.com [elabscience.com]
- 2. CHO-K1. Culture Collections [culturecollections.org.uk]
- 3. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional responses of cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of transfected cell lines in studies of functional receptor subtype selectivity of muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Muscarinic receptor agonists and antagonists: effects on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic receptors and ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. static.igem.org [static.igem.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCS1055 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of PCS1055, a selective antagonist of the muscarinic M4 acetylcholine (B1216132) receptor. The following sections cover its mechanism of action, dosage and administration guidelines based on preclinical pharmacokinetic studies, and detailed experimental protocols for rodent models.
Mechanism of Action
This compound is a potent and selective competitive antagonist of the muscarinic M4 receptor (mAChR M4). The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, acetylcholine (ACh), the M4 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which results in neuronal hyperpolarization. As a competitive antagonist, this compound binds to the M4 receptor at the same site as acetylcholine but does not activate it, thereby blocking the downstream effects of endogenous ACh signaling.
Dosage and Administration
The following tables summarize the pharmacokinetic parameters and formulation details for this compound based on preclinical studies in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dosage | 30 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Time to Max Plasma Conc. (Tmax) | 30 minutes |
| Maximal Total Plasma Concentration | 45100 nM |
| Maximal Unbound Plasma Concentration | 631 nM |
| Time to Max Brain Concentration | 1 hour |
| Maximal Brain Concentration | 11.8 nM |
Table 2: Recommended Vehicle Formulation for In Vivo Administration
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and administration of this compound for in vivo experiments in rodents.
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound dihydrochloride (B599025)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound dihydrochloride based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
-
In a sterile microcentrifuge tube, dissolve the calculated amount of this compound in DMSO to create a stock solution. Vortex thoroughly to ensure complete dissolution.
-
Sequentially add PEG300, Tween-80, and finally, sterile saline to the DMSO stock solution according to the volumetric ratios specified in Table 2.
-
Vortex the solution extensively after the addition of each component to ensure a homogenous mixture.
-
If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
The final dosing solution should be prepared fresh on the day of the experiment.
Protocol 2: Intraperitoneal (i.p.) Administration to Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The injection volume should not exceed 10 mL/kg.
-
Gently restrain the mouse, exposing the abdominal area.
-
Disinfect the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions following the injection.
Protocol 3: Example Application - Locomotor Activity Assay
This protocol provides an example of how this compound can be used to study its effects on locomotor activity, a common behavioral endpoint for assessing central nervous system drug action.
Materials:
-
Mice treated with this compound or vehicle (as per Protocol 2)
-
Open field activity chambers equipped with automated tracking software
Procedure:
-
Administer this compound or vehicle to the mice at the desired pre-treatment time (e.g., 30-60 minutes before the assay, based on pharmacokinetic data).
-
Gently place each mouse into the center of an open field chamber.
-
Allow the mice to freely explore the arena for a specified duration (e.g., 30-60 minutes).
-
The automated tracking system will record various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
At the end of the session, return the mice to their home cages.
-
Clean the open field chambers thoroughly between animals to eliminate olfactory cues.
-
Analyze the collected data to compare the effects of this compound treatment with the vehicle control group.
These protocols provide a foundation for designing and executing in vivo studies with this compound. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations regarding animal welfare.
Application Notes and Protocols for PCS1055 in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia.[1][2] Current treatments primarily focus on dopamine (B1211576) replacement therapies, which can have significant side effects.[1] The cholinergic system, particularly the muscarinic acetylcholine (B1216132) receptors, has emerged as a promising target for novel therapeutic strategies.[3] PCS1055 is a novel and selective competitive antagonist of the muscarinic M4 receptor, with a high affinity in the low nanomolar range.[4] Antagonism of the M4 receptor is hypothesized to offer a therapeutic benefit in Parkinson's disease by modulating striatal output pathways.[3][5]
These application notes provide a detailed, hypothetical protocol for evaluating the efficacy of this compound in a common and well-established rodent model of Parkinson's disease: the haloperidol-induced catalepsy model. This model is frequently used to screen for compounds with anti-parkinsonian potential.[3][6]
Mechanism of Action and Signaling Pathway
In the basal ganglia, dopamine and acetylcholine have an antagonistic relationship in controlling motor function. Dopaminergic neurons from the substantia nigra project to the striatum, where they modulate the activity of medium spiny neurons (MSNs). Cholinergic interneurons in the striatum release acetylcholine, which acts on muscarinic receptors, including the M4 subtype, expressed on both direct and indirect pathway MSNs.
The M4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the M4 receptor with this compound, it is hypothesized that the inhibitory effect of acetylcholine on striatal neurons is reduced, thereby helping to restore the balance of the basal ganglia circuitry disrupted by dopamine depletion in Parkinson's disease.
Figure 1: Proposed signaling pathway of this compound at the M4 receptor on a medium spiny neuron.
Experimental Protocol: Haloperidol-Induced Catalepsy in Rodents
This protocol outlines a procedure to assess the anti-cataleptic effects of this compound in a mouse or rat model.
1. Animals
-
Species: Male C57BL/6 mice (8-10 weeks old) or Male Sprague-Dawley rats (250-300g). Rodents are commonly used for their convenience and the availability of robust experimental protocols.[7]
-
Housing: Animals should be housed in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
2. Materials and Reagents
-
This compound
-
Vehicle (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in sterile water)
-
Saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Catalepsy bar apparatus (a horizontal bar raised 9 cm above the surface for mice, or 10 cm for rats)
-
Stopwatches
3. Experimental Design and Procedure
The overall workflow for this experiment is depicted below.
Figure 2: Experimental workflow for the haloperidol-induced catalepsy test.
Step-by-Step Protocol:
-
Animal Preparation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30 minutes.
-
Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Haloperidol
-
Group 3: this compound (low dose) + Haloperidol
-
Group 4: this compound (medium dose) + Haloperidol
-
Group 5: this compound (high dose) + Haloperidol
-
-
This compound Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection. Based on studies with similar M4 antagonists, suggested starting doses for this compound could be 1, 3, and 10 mg/kg.[3]
-
Haloperidol Administration: 30 minutes after this compound or vehicle injection, administer haloperidol (e.g., 1 mg/kg, i.p.) to all groups except the Vehicle + Saline control group, which will receive a saline injection.
-
Catalepsy Testing (Bar Test): At 30, 60, 90, and 120 minutes after haloperidol injection, assess the degree of catalepsy.
-
Gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be set to avoid undue stress to the animals. If the animal remains on the bar for the entire cut-off period, record the maximum time.[6]
-
-
Data Collection and Analysis: Record the descent latency for each animal at each time point. Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare the effects of different doses of this compound to the vehicle-treated group.
Expected Data and Presentation
The following tables present hypothetical data that could be expected from such an experiment, demonstrating a dose-dependent reversal of haloperidol-induced catalepsy by this compound.
Table 1: Hypothetical Effect of this compound on Haloperidol-Induced Catalepsy in Mice (Mean Descent Latency in Seconds ± SEM)
| Treatment Group | 30 min | 60 min | 90 min | 120 min |
| Vehicle + Saline | 2.5 ± 0.8 | 2.1 ± 0.5 | 2.3 ± 0.7 | 2.6 ± 0.9 |
| Vehicle + Haloperidol (1 mg/kg) | 155.2 ± 15.1 | 168.5 ± 10.3 | 140.1 ± 18.2 | 110.7 ± 20.5 |
| This compound (1 mg/kg) + Haloperidol | 120.4 ± 18.9 | 135.8 ± 16.4 | 105.3 ± 15.1 | 85.2 ± 17.8 |
| This compound (3 mg/kg) + Haloperidol | 85.7 ± 12.3 | 92.1 ± 10.1 | 70.6 ± 11.5 | 50.4 ± 9.8 |
| This compound (10 mg/kg) + Haloperidol | 40.2 ± 8.5 | 45.6 ± 7.2 | 35.9 ± 6.8 | 25.1 ± 5.3 |
| *p < 0.05, **p < 0.01 compared to Vehicle + Haloperidol group. |
Table 2: Summary of Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Receptor Target | Muscarinic M4 Receptor | [4] |
| Action | Competitive Antagonist | [4] |
| Ki (human M4) | 6.5 nM | [4] |
| Kb (human M4) | 5.72 nM | [4] |
| Selectivity (vs M1) | 255-fold | [4] |
| Selectivity (vs M2) | 69.1-fold | [4] |
| Selectivity (vs M3) | 342-fold | [4] |
| Selectivity (vs M5) | >1000-fold | [4] |
Other Potential Animal Models and Endpoints
While the haloperidol-induced catalepsy model is a valuable screening tool, further evaluation of this compound would require more complex and etiologically relevant models of Parkinson's disease.
-
Neurotoxin-based models (6-OHDA or MPTP): These models involve the administration of toxins that selectively destroy dopaminergic neurons, mimicking a key pathological feature of PD.[1][8] In these models, this compound could be evaluated for its ability to:
-
Improve motor function in tests like the rotarod, cylinder test, or assessment of rotational behavior.
-
Protect against the loss of dopaminergic neurons in the substantia nigra, as measured by tyrosine hydroxylase (TH) immunohistochemistry.
-
Preserve dopamine levels in the striatum, as measured by HPLC.[9]
-
-
Genetic models: Transgenic animals overexpressing alpha-synuclein (B15492655) or with mutations in genes like LRRK2 or PINK1 can replicate certain aspects of the genetic forms of PD.[1] These models would be useful for investigating the long-term neuroprotective effects of this compound.
Conclusion
This compound, as a selective M4 receptor antagonist, represents a promising pharmacological tool for investigating novel therapeutic strategies for Parkinson's disease. The provided protocol for the haloperidol-induced catalepsy model offers a robust and efficient method for the initial in vivo screening of its anti-parkinsonian potential. Positive results from this model would warrant further investigation in more comprehensive neurotoxin or genetic models of Parkinson's disease to fully elucidate its therapeutic efficacy and neuroprotective effects.
References
- 1. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 2. Animal models of Parkinson’s disease: bridging the gap between disease hallmarks and research questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Effects of Betanin in a Mouse Model of Parkinson's Disease: Behavioural and Neurotransmitter Pathway Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCS1055 in Dystonia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dystonia is a complex neurological movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both.[1][2] Research into the underlying pathophysiology has implicated dysfunction within the basal ganglia, a group of subcortical nuclei critical for motor control.[3][4] One of the key neurotransmitter systems involved in regulating basal ganglia activity is the cholinergic system. Non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, such as trihexyphenidyl, have been a mainstay in dystonia treatment, suggesting that modulating cholinergic signaling is a viable therapeutic strategy.[5] However, their use is often limited by significant side effects.
Recent research has focused on identifying the specific mAChR subtypes involved to develop more targeted therapies with improved side-effect profiles. The M4 muscarinic acetylcholine receptor has emerged as a promising target.[5][6] PCS1055 is a novel competitive antagonist with a preference for the M4 receptor subtype.[7] While this compound itself has served as a foundational tool compound leading to the development of more highly selective M4 antagonists, it remains a valuable pharmacological probe for elucidating the role of M4 receptors in rodent models of dystonia.[8]
These application notes provide detailed protocols for utilizing this compound in preclinical dystonia research in rodent models, guidance on data presentation, and a visualization of the proposed signaling pathway.
I. Quantitative Data Presentation
Effective preclinical research relies on the clear and concise presentation of quantitative data. When evaluating the efficacy of this compound in a rodent model of dystonia, we recommend structuring the data in a tabular format for easy comparison across treatment groups.
Table 1: Hypothetical Efficacy of this compound in a Rodent Model of Dystonia
| Treatment Group | Dose (mg/kg, i.p.) | n | Baseline Dystonia Score (Mean ± SEM) | Post-treatment Dystonia Score (Mean ± SEM) | % Reduction in Dystonia Score |
| Vehicle (Saline) | - | 10 | 3.8 ± 0.3 | 3.7 ± 0.4 | 2.6% |
| This compound | 1 | 10 | 3.9 ± 0.2 | 2.9 ± 0.3* | 25.6% |
| This compound | 3 | 10 | 3.7 ± 0.3 | 2.1 ± 0.2** | 43.2% |
| This compound | 10 | 10 | 3.8 ± 0.2 | 1.5 ± 0.2 | 60.5% |
| Positive Control (Trihexyphenidyl) | 5 | 10 | 3.9 ± 0.4 | 1.8 ± 0.3 | 53.8% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle-treated group. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test. Dystonia scores are based on a standardized rating scale.
II. Experimental Protocols
A. Rodent Models of Dystonia
The choice of animal model is critical for the successful investigation of dystonia. Both genetic and pharmacologically-induced models are available.
1. Genetic Model: DYT-TOR1A (ΔE-torsinA) Knock-in Mouse Model
This model carries a mutation in the Tor1a gene, which is the most common cause of early-onset generalized dystonia in humans.[9][10][11]
-
Animals: Heterozygous DYT-TOR1A (Tor1a+/Δgag) mice and wild-type littermate controls.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dystonia Induction (Optional but recommended for phenotype enhancement): A peripheral nerve injury, such as a sciatic nerve crush, can be used to elicit a more robust dystonia-like phenotype in these mice.[10]
-
Behavioral Assessment: Dystonic movements can be subtle in this model. Therefore, a sensitive scoring system is required. The "dystonia rating scale" described by Jinnah et al. or deep-learning-based unbiased behavioral analysis can be employed.[10][12]
2. Pharmacological Model: Haloperidol-Induced Dystonia in Rats
Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, can induce acute dystonic reactions and tardive dyskinesia in rodents, which are used to model aspects of dystonia.[13][14][15]
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Housing: Standard housing conditions.
-
Induction Protocol:
-
Behavioral Assessment:
-
Vacuous Chewing Movements (VCMs): A common feature of tardive dyskinesia, these can be quantified by observing the animal for a set period (e.g., 2-5 minutes) and counting the number of VCMs.[13][14]
-
Catalepsy: Assess the time it takes for the rat to correct an externally imposed posture (e.g., placing the forepaws on an elevated bar).[16]
-
Dystonia Rating Scale: A scale that scores the severity of abnormal postures of the limbs, trunk, and neck can be adapted for this model.[17]
-
B. Administration of this compound
-
Formulation: this compound can be dissolved in a vehicle such as saline or a solution of 20% β-cyclodextrin in water.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.
-
Dosage: Based on preclinical studies with similar compounds, a dose-range of 1-10 mg/kg is a reasonable starting point for efficacy studies. A dose-response study is recommended to determine the optimal dose.
-
Timing: this compound should be administered prior to the induction of dystonia (in the case of the haloperidol model) or before the behavioral assessment period. A pre-treatment time of 30-60 minutes is typical for small molecules administered i.p. to reach effective brain concentrations.
C. Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of dystonia.
III. Signaling Pathway and Mechanism of Action
The prevailing hypothesis for the role of M4 receptor antagonism in dystonia revolves around the modulation of the basal ganglia direct and indirect pathways.
A. Basal Ganglia Circuitry in Dystonia
In many forms of dystonia, there is thought to be an imbalance in the activity of the direct and indirect pathways of the basal ganglia, leading to disinhibition of the thalamus and excessive cortical motor output. Cholinergic interneurons in the striatum play a crucial modulatory role in this circuitry.
B. Proposed Mechanism of Action of this compound
M4 receptors are expressed on the direct pathway striatal projection neurons (dSPNs).[18] It is hypothesized that in dystonia, excessive cholinergic tone leads to over-activity of these neurons. By antagonizing the M4 receptors on dSPNs, this compound is proposed to reduce the excitability of the direct pathway. This helps to rebalance (B12800153) the activity between the direct and indirect pathways, ultimately normalizing the output of the basal ganglia and alleviating dystonic movements. Furthermore, M4 receptors are also present on cholinergic interneurons themselves, where they act as autoreceptors to inhibit acetylcholine release.[19] Antagonism of these autoreceptors could potentially increase acetylcholine release, adding another layer of complexity to the overall effect. However, the primary therapeutic hypothesis focuses on the post-synaptic M4 receptors on dSPNs.
The following diagram illustrates the proposed signaling pathway and the site of action of this compound.
IV. Conclusion
This compound is a valuable research tool for investigating the role of the M4 muscarinic acetylcholine receptor in the pathophysiology of dystonia. The protocols and guidelines presented here provide a framework for conducting robust preclinical studies in rodent models. By employing appropriate animal models, detailed behavioral assessments, and a clear understanding of the underlying signaling pathways, researchers can effectively evaluate the therapeutic potential of M4 receptor antagonists for dystonia. While more selective compounds have since been developed, studies with this compound can still provide fundamental insights into the cholinergic modulation of the motor circuitry.
References
- 1. Frontiers Publishing Partnerships | Quantification of Behavioral Deficits in Developing Mice With Dystonic Behaviors [frontierspartnerships.org]
- 2. Frontiers Publishing Partnerships | Cerebellar dysfunction in rodent models with dystonia, tremor, and ataxia [frontierspartnerships.org]
- 3. Basal ganglia - Wikipedia [en.wikipedia.org]
- 4. Basal Ganglia (Section 3, Chapter 4) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 5. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pathophysiology of Dyt1-Tor1a dystonia in mice is mediated by spinal neural circuit dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene-environment interaction elicits dystonia-like features and impaired translational regulation in a DYT-TOR1A mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic Background Modulates the Phenotype of a Mouse Model of DYT1 Dystonia | PLOS One [journals.plos.org]
- 12. Dystonia rating scale [bio-protocol.org]
- 13. Haloperidol-Induced Preclinical Tardive Dyskinesia Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hirosaki.repo.nii.ac.jp [hirosaki.repo.nii.ac.jp]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 17. Frontiers | The Rodent Models of Dyskinesia and Their Behavioral Assessment [frontiersin.org]
- 18. researchmap.jp [researchmap.jp]
- 19. Striatal muscarinic receptors promote activity dependence of dopamine transmission via distinct receptor subtypes on cholinergic interneurons in ventral versus dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. The cholinergic system, particularly the muscarinic acetylcholine (B1216132) receptors, has emerged as a promising target for therapeutic intervention. PCS1055 is a novel and selective antagonist for the M4 muscarinic acetylcholine receptor.[1] These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound in preclinical models of schizophrenia-related cognitive deficits. The following sections detail the pharmacological profile of this compound, relevant signaling pathways, and detailed protocols for in vivo cognitive assessment.
Pharmacological Profile of this compound
This compound is a potent and selective competitive antagonist of the M4 muscarinic receptor. In vitro studies have demonstrated its high affinity for the M4 receptor with a Ki of 6.5 nM.[1] Functional assays have further confirmed its antagonist activity and selectivity.[1]
Table 1: In Vitro Pharmacological Profile of this compound [1]
| Parameter | Value |
| Binding Affinity (Ki) | |
| M4 Receptor | 6.5 nM |
| Functional Antagonism (Kb) | |
| M4 Receptor | 5.72 nM |
| Selectivity (Fold greater inhibition of Oxo-M activity at M4 vs. other subtypes) | |
| M1 Receptor | 255-fold |
| M2 Receptor | 69.1-fold |
| M3 Receptor | 342-fold |
| M5 Receptor | >1000-fold |
Rationale for Investigating the M4 Receptor Antagonist this compound in Schizophrenia-Related Cognitive Deficits
The role of the M4 receptor in cognition is complex. While M4 receptor agonists and positive allosteric modulators (PAMs) have shown promise in improving cognitive deficits in preclinical models, the therapeutic potential of an M4 antagonist like this compound is an area of active investigation.[2][3] Antagonism of M4 receptors, which are strategically located on striatal neurons, could potentially modulate dopamine (B1211576) release, a key neurotransmitter system implicated in schizophrenia.[4] The precise effects of selective M4 antagonism on cognitive domains relevant to schizophrenia, such as working memory, attention, and executive function, warrant thorough investigation using validated preclinical models.
Signaling Pathways
The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of the M4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade can influence various downstream effectors, including protein kinase A (PKA), and ultimately modulate neuronal excitability and neurotransmitter release. In the context of schizophrenia, the M4 receptor's strategic location on striatal medium spiny neurons suggests a role in modulating the dopamine D1 receptor pathway.
Caption: M4 receptor-mediated signaling pathway and its potential interaction with the dopamine D1 receptor pathway in the striatum.
Experimental Workflow for Cognitive Assessment
A typical workflow for assessing the effect of this compound on cognition in a rodent model of schizophrenia is outlined below. This workflow involves inducing a schizophrenia-like cognitive deficit, administering the test compound, and then evaluating cognitive performance in a behavioral task.
Caption: General experimental workflow for evaluating this compound in a rodent model of schizophrenia-related cognitive deficits.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in rodent models of schizophrenia-related cognitive impairment. The phencyclidine (PCP) model is a widely used pharmacological model that recapitulates some of the cognitive deficits observed in schizophrenia.[5][6][7][8][9][10][11]
Animal Model: Sub-chronic Phencyclidine (PCP) Administration in Rats
This model is used to induce enduring cognitive deficits relevant to schizophrenia.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Phencyclidine (PCP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal housing with a 12-h light/dark cycle, food, and water ad libitum
Procedure:
-
Habituation: Acclimatize rats to the housing facility for at least 7 days before the start of the experiment. Handle the rats daily to minimize stress.
-
PCP Administration:
Cognitive Assessment Protocols
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
Materials:
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the animals.
-
A novel object that differs in shape and texture from the familiar objects.
-
Video recording and analysis software.
Procedure:
-
Habituation:
-
On day 1, allow each rat to explore the empty open-field arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena.
-
Place the rat in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Testing (Choice) Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the rat to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the rat to explore for 5 minutes and record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
The MWM test assesses spatial learning and memory, which are dependent on hippocampal function and can be impaired in schizophrenia models.
Materials:
-
Circular water tank (e.g., 1.5 m diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Submerged escape platform (hidden 1-2 cm below the water surface).
-
Visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water at one of four starting positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the tank.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency and path length across the acquisition days to assess learning.
-
In the probe trial, a significant preference for the target quadrant indicates intact spatial memory.
-
This task assesses spatial working memory, another cognitive domain affected in schizophrenia.
Materials:
-
T-maze with a start arm and two goal arms.
-
Food rewards (if using a reward-based paradigm).
Procedure:
-
Habituation and Pre-training:
-
Habituate the rats to the T-maze and, if applicable, to the food reward.
-
-
Testing:
-
The task consists of a series of trials. In each trial, the rat starts from the start arm.
-
On the first trial ("sample run"), one of the goal arms is blocked, forcing the rat to enter the other arm where it may or may not receive a reward.
-
After a short delay, the block is removed, and the rat is returned to the start arm for the "choice run".
-
To receive a reward (or to be considered a correct choice), the rat must enter the arm that was not visited in the sample run.
-
Record the percentage of correct alternations over a series of trials.
-
-
Data Analysis:
-
A high percentage of spontaneous alternation (typically above chance level of 50%) indicates intact working memory.
-
Data Presentation
All quantitative data from the cognitive tests should be summarized in clearly structured tables to allow for easy comparison between treatment groups (e.g., Vehicle, PCP + Vehicle, PCP + this compound at different doses).
Table 2: Example Data Presentation for Novel Object Recognition Test
| Treatment Group | n | Discrimination Index (Mean ± SEM) | p-value (vs. PCP + Vehicle) |
| Vehicle | 10 | 0.45 ± 0.05 | - |
| PCP + Vehicle | 10 | 0.10 ± 0.04 | - |
| PCP + this compound (1 mg/kg) | 10 | [Insert Data] | [Insert p-value] |
| PCP + this compound (3 mg/kg) | 10 | [Insert Data] | [Insert p-value] |
| PCP + this compound (10 mg/kg) | 10 | [Insert Data] | [Insert p-value] |
Table 3: Example Data Presentation for Morris Water Maze (Probe Trial)
| Treatment Group | n | Time in Target Quadrant (%) (Mean ± SEM) | p-value (vs. PCP + Vehicle) |
| Vehicle | 10 | 40 ± 3.5 | - |
| PCP + Vehicle | 10 | 25 ± 2.8 | - |
| PCP + this compound (1 mg/kg) | 10 | [Insert Data] | [Insert p-value] |
| PCP + this compound (3 mg/kg) | 10 | [Insert Data] | [Insert p-value] |
| PCP + this compound (10 mg/kg) | 10 | [Insert Data] | [Insert p-value] |
Conclusion
These application notes provide a framework for the preclinical investigation of this compound in the context of schizophrenia-related cognitive deficits. The provided protocols for animal model induction and cognitive testing, along with the understanding of the underlying signaling pathways, will enable researchers to rigorously evaluate the therapeutic potential of this novel M4 receptor antagonist. It is important to note that while M4 receptor agonists and PAMs have shown pro-cognitive effects, the in vivo cognitive effects of the M4 antagonist this compound in schizophrenia models require empirical investigation. The detailed methodologies presented here will facilitate such crucial studies.
References
- 1. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE10A inhibition reverses subchronic PCP-induced deficits in attentional set-shifting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of PCP-induced learning and memory deficits in the Morris' water maze by sertindole and other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of atypical and classical antipsychotics on sub-chronic PCP-induced cognitive deficits in a reversal-learning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sub-chronic psychotomimetic phencyclidine induces deficits in reversal learning and alterations in parvalbumin-immunoreactive expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCS1055 in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 is a novel and selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor, a Gαi/o-coupled receptor predominantly expressed in the central nervous system. Due to its selectivity, this compound is a valuable pharmacological tool for elucidating the specific roles of the M4 receptor in regulating neuronal activity and for investigating its therapeutic potential in various neurological and psychiatric disorders. These application notes provide detailed protocols for characterizing the effects of this compound on neuronal electrophysiology, focusing on its modulation of ion channels and synaptic transmission.
M4 receptors are key regulators of neuronal excitability. Their activation typically leads to inhibitory effects through two primary mechanisms: the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (CaV2).[1] this compound can be used to block these effects, thereby providing insight into the endogenous cholinergic tone and the functional consequences of M4 receptor signaling in specific neuronal circuits.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound, providing a basis for dose selection in electrophysiological experiments.
Table 1: Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M4 | 6.5 |
Data from radioligand binding assays.
Table 2: Functional Antagonism of this compound in GTP-γ-[(35)S] Binding Assays
| Receptor Subtype | Fold Selectivity over M4 |
| M1 | 255 |
| M2 | 69.1 |
| M3 | 342 |
| M5 | >1000 |
Data represents the fold-greater inhibition of agonist (Oxotremorine-M) activity at the M4 receptor versus other subtypes.[1] Schild analyses have confirmed that this compound acts as a competitive antagonist at the M4 receptor with a Kb of 5.72nM.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the M4 receptor and a typical experimental workflow for characterizing this compound using electrophysiology.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on M4 receptor-mediated modulation of GIRK and voltage-gated calcium channels.
Protocol 1: Characterization of this compound Antagonism on M4-Mediated GIRK Currents
Objective: To determine the potency and competitive nature of this compound in blocking the activation of GIRK channels by an M4 receptor agonist.
Materials:
-
Cell Line: HEK293 cells stably co-expressing the human M4 muscarinic receptor and GIRK1/2 channels.
-
Recording Medium (External Solution): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Pipette Solution (Internal Solution): (in mM) 140 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
Agonist: Carbachol or Oxotremorine-M.
-
Antagonist: this compound.
-
Electrophysiology Rig: Patch-clamp amplifier, digitizer, and data acquisition software.
Methodology:
-
Cell Preparation: Plate the HEK293-M4-GIRK cells on glass coverslips 24-48 hours before the experiment.
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Hold the membrane potential at -80 mV in voltage-clamp mode.
-
Establish a stable baseline current.
-
-
Agonist Application:
-
Apply a concentration of the M4 agonist that elicits a submaximal response (e.g., EC50 concentration) to induce an inward GIRK current.
-
Wash out the agonist to allow the current to return to baseline.
-
-
This compound Application and Agonist Co-application:
-
Pre-incubate the cell with a specific concentration of this compound for 2-5 minutes.
-
In the continued presence of this compound, re-apply the agonist.
-
Record the amplitude of the agonist-induced inward current.
-
Wash out both the agonist and this compound.
-
-
Dose-Response and Schild Analysis:
-
Repeat step 4 with increasing concentrations of this compound to generate a dose-response curve for the inhibition of the agonist-induced current.
-
To perform a Schild analysis, generate full agonist dose-response curves in the absence and presence of at least three different fixed concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced inward current in the absence and presence of this compound.
-
Calculate the IC50 of this compound from the dose-response curve.
-
For Schild analysis, calculate the dose ratio for each concentration of this compound and plot the log (dose ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression will provide the pA2 value (an estimate of the antagonist's affinity), and the slope should be close to 1 for a competitive antagonist.
-
Protocol 2: Investigating the Effect of this compound on M4-Mediated Inhibition of Voltage-Gated Calcium Currents
Objective: To determine if this compound can reverse the M4 receptor-mediated inhibition of voltage-gated calcium channels in primary neurons.
Materials:
-
Primary Neurons: e.g., cultured dorsal root ganglion (DRG) neurons or neurons from acute brain slices (e.g., striatal medium spiny neurons).
-
Recording Medium (External Solution): (in mM) 130 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX (pH 7.4 with TEA-OH). (Barium is used as the charge carrier to enhance the current and block potassium channels).
-
Pipette Solution (Internal Solution): (in mM) 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). (Cesium is used to block potassium channels from the inside).
-
Agonist: Acetylcholine or a specific M4 agonist.
-
Antagonist: this compound.
-
Electrophysiology Rig: As in Protocol 1.
Methodology:
-
Neuron Preparation: Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings.
-
Hold the membrane potential at -90 mV.
-
Evoke calcium currents using a voltage step protocol (e.g., a 200 ms (B15284909) step to 0 mV).
-
-
Baseline Calcium Current Recording:
-
Record stable baseline calcium currents.
-
-
Agonist-Induced Inhibition:
-
Apply an M4 agonist to the bath and record the inhibition of the peak calcium current amplitude.
-
-
This compound Application:
-
In the continued presence of the agonist, apply this compound to the bath.
-
Observe the reversal of the agonist-induced inhibition of the calcium current.
-
-
Dose-Dependent Reversal:
-
Apply increasing concentrations of this compound to determine the concentration-dependent reversal of the agonist's effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked calcium current at baseline, in the presence of the agonist, and in the presence of the agonist plus this compound.
-
Calculate the percentage of inhibition by the agonist and the percentage of reversal by this compound.
-
Plot the dose-response curve for the reversal of inhibition by this compound.
-
Expected Results
-
In Protocol 1, this compound is expected to competitively antagonize the agonist-induced GIRK current in a dose-dependent manner. The Schild plot should yield a slope close to 1, confirming competitive antagonism.
-
In Protocol 2, this compound should reverse the M4 agonist-induced inhibition of voltage-gated calcium currents, demonstrating its efficacy in a native neuronal system.
These protocols provide a framework for the detailed electrophysiological characterization of this compound. Researchers can adapt these methods to their specific neuronal populations and experimental questions to further explore the role of M4 muscarinic receptors in neuronal function.
References
Preparing PCS1055 Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 is a potent and selective antagonist of the muscarinic M4 acetylcholine (B1216132) receptor (mAChR4), with a reported IC50 of 18.1 nM, a Kd of 5.72 nM, and a Ki of 6.5 nM for the M4 receptor.[1][2] It also demonstrates inhibitory activity against acetylcholinesterase (AChE), with IC50 values of 22 nM and 120 nM for electric eel and human AChE, respectively.[1] This selectivity makes this compound a valuable pharmacological tool for investigating the role of M4 receptor signaling in various physiological and pathological processes.[2][3] Proper preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 412.57 g/mol | [1] |
| Molecular Formula | C27H32N4 | [1] |
| CAS Number | 357173-55-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (typical) | |
| Solubility | DMSO: 100 mg/mL (242.38 mM) (requires ultrasonic) | [1] |
| IC50 (M4 Receptor) | 18.1 nM | [1] |
| Kd (M4 Receptor) | 5.72 nM | [1] |
| Ki (M4 Receptor) | 6.5 nM | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Signaling Pathway
This compound acts as a competitive antagonist at the muscarinic M4 receptor. M4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[4] Upon activation by acetylcholine, M4 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] By competitively binding to the M4 receptor, this compound blocks the binding of acetylcholine and other muscarinic agonists, thereby preventing the initiation of this downstream signaling cascade.
Figure 1: this compound antagonizes M4 receptor signaling.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath/sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Pre-treatment of this compound: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Calculation:
-
The molecular weight of this compound is 412.57 g/mol .
-
To prepare a 10 mM (0.01 mol/L) stock solution, you will need to dissolve 4.1257 mg of this compound in 1 mL of DMSO.
-
Adjust the amounts as needed based on the desired volume of your stock solution. For example, for 5 mL of a 10 mM stock solution, weigh out 20.63 mg of this compound.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes.[1] Gentle warming to 37°C can also aid in dissolution, but avoid excessive heat.
-
-
Sterilization:
-
Once the this compound is completely dissolved, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube. This step is crucial for removing any potential microbial contamination before use in cell culture.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Figure 2: Workflow for this compound stock solution preparation.
Quality Control
-
Visual Inspection: After dissolution, the stock solution should be clear and free of any visible particulates.
-
Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Functional Assay: The activity of the prepared stock solution can be confirmed in a relevant functional assay, such as a competitive binding assay or a cAMP inhibition assay using cells expressing the M4 receptor.
Safety Precautions
-
This compound is a bioactive molecule. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
By following this detailed protocol, researchers can confidently prepare high-quality this compound stock solutions for their cell culture experiments, ensuring the accuracy and reproducibility of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCS1055 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 is a potent and selective competitive antagonist of the muscarinic acetylcholine (B1216132) receptor M4 (M4R). With a high affinity for its target, exhibiting a Ki of 6.5 nM in radioligand binding assays and a functional antagonist affinity (Kb) of 5.72 nM in Schild analyses, this compound serves as a valuable tool for investigating M4R-mediated signaling pathways and for screening novel therapeutic agents. These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various functional assays.
Mechanism of Action
This compound selectively binds to the M4 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gi/o family of G proteins. Activation of the M4 receptor by its endogenous ligand, acetylcholine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By competitively blocking this interaction, this compound prevents the downstream signaling cascade initiated by M4 receptor activation.
Recommended Concentrations for Functional Assays
Due to the limited publicly available data on this compound in cell viability and apoptosis assays, a dose-response study is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of PCS1055
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of PCS1055, a novel muscarinic M4 receptor antagonist. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, competitive antagonist of the muscarinic acetylcholine (B1216132) M4 receptor.[1] It inhibits the binding of the radioligand [3H]-NMS to the M4 receptor with a high affinity, exhibiting a Ki of 6.5 nM and a Kb of 5.72 nM.[1] Its primary on-target effect is the selective blockade of M4 receptor signaling.
Q2: I'm observing a phenotype in my cellular assay that is inconsistent with M4 receptor antagonism. Could this be an off-target effect?
Yes, unexpected phenotypes are a common indicator of potential off-target effects for any small molecule inhibitor.[2][3] While this compound is reported to be selective for the M4 receptor over other muscarinic subtypes, it is crucial to experimentally validate that the observed effect is indeed mediated by M4 antagonism.[1]
Q3: What is a known off-target activity of this compound?
One publication has noted that this compound may possess off-target activity as an antagonist of acetylcholinesterase.[4][5] This could lead to an increase in acetylcholine levels in the synaptic cleft, potentially confounding experimental results by modulating the activity of other acetylcholine receptors.
Q4: My experimental results with this compound are inconsistent across different batches or experiments. What could be the cause?
Inconsistent results can stem from several factors unrelated to off-target effects, including compound stability and solubility.[2][6] It is essential to ensure proper handling and storage of this compound. For instance:
-
Solubility: If this compound precipitates out of your experimental media, it will not be available to interact with its target. Consider preparing a high-concentration stock solution in an appropriate organic solvent like DMSO and then diluting it into your aqueous buffer.[7]
-
Stability: Changes in the color of your stock solution or precipitation upon thawing can indicate compound degradation.[6] Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular response that is not readily explained by the known function of the M4 receptor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Detailed Steps:
-
Confirm Dose-Dependence: First, ensure the observed phenotype is dose-dependent. A lack of a clear dose-response relationship may suggest an experimental artifact or compound aggregation.[2]
-
Validate On-Target Engagement:
-
Orthogonal Antagonist: Use a structurally different M4 receptor antagonist. If this second compound recapitulates the phenotype, it strengthens the evidence for an on-target effect.[2]
-
Genetic Knockdown: The gold standard for target validation is to use siRNA or CRISPR/Cas9 to reduce or eliminate M4 receptor expression.[3] If the phenotype is lost in the knockdown/knockout cells, it is highly likely to be an on-target effect.
-
-
Investigate Potential Off-Targets:
-
Acetylcholinesterase Assay: Given the reported potential off-target activity, perform an acetylcholinesterase activity assay in the presence of this compound to determine if it inhibits this enzyme at the concentrations used in your experiments.
-
Broad-Spectrum Profiling: If the effect is not explained by M4 or acetylcholinesterase inhibition, consider broader screening approaches such as kinase profiling panels or unbiased proteomics/phosphoproteomics to identify other potential molecular targets or affected pathways.[3]
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
The IC50 of this compound in your cell-based assay is significantly different from the published biochemical Ki value.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Poor Cell Permeability | Evaluate the physicochemical properties of this compound. If permeability is low, consider using permeabilization agents (with appropriate controls) or alternative cell lines.[2] |
| Efflux Pump Activity | Cells may actively transport this compound out. Co-incubate with known efflux pump inhibitors to see if the potency increases. |
| High Protein Binding | This compound may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration.[2] Consider using serum-free media for a short duration or performing assays with purified components. |
| Compound Instability/Metabolism | The compound may be degraded or modified by cellular enzymes over the course of the experiment.[2] Assess compound stability in your specific cell culture conditions over time using methods like HPLC. |
Data Presentation
Table 1: Selectivity Profile of this compound at Muscarinic Receptors
This table summarizes the inhibitory activity of this compound against various muscarinic receptor subtypes.
| Receptor Subtype | This compound Inhibition (Fold greater than M4) | Binding Affinity (Ki) |
| M4 | 1 (Reference) | 6.5 nM[1] |
| M1 | 255-fold less potent | Not explicitly stated |
| M2 | 69.1-fold less potent | Not explicitly stated |
| M3 | 342-fold less potent | Not explicitly stated |
| M5 | >1000-fold less potent | Not explicitly stated |
Data derived from GTP-γ-[35S] binding studies.[1]
Experimental Protocols
Protocol 1: Validating On-Target Effects using CRISPR/Cas9 Knockout
This protocol provides a general workflow for creating a target knockout cell line to confirm that the observed phenotype is dependent on the M4 receptor.
Caption: Experimental workflow for target validation using CRISPR/Cas9.
Methodology:
-
sgRNA Design: Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the M4 receptor gene to maximize the likelihood of generating a functional knockout.
-
Vector Construction: Clone the designed sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.
-
Transfection: Transfect the Cas9/sgRNA plasmid into your cell line of interest.
-
Clonal Selection: After transfection, select for single cells and expand them into clonal populations.
-
Knockout Validation: Screen the resulting clones to confirm the absence of M4 receptor expression using techniques such as Western blotting for the protein or quantitative PCR for the mRNA.
-
Phenotypic Analysis: Treat both the validated M4 knockout cell line and the parental wild-type cell line with a dose-range of this compound.
-
Data Interpretation: If the phenotype observed in the wild-type cells is absent or significantly diminished in the knockout cells, it strongly supports an on-target mechanism of action.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay
This protocol outlines a method to assess whether this compound inhibits AChE activity.
Principle: This assay is based on the Ellman's reagent (DTNB), which reacts with thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Purified acetylcholinesterase
-
Acetylthiocholine (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound at various concentrations
-
Positive control inhibitor (e.g., physostigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer. Also, prepare a positive control inhibitor and a vehicle control (e.g., DMSO at the same final concentration as the this compound dilutions).
-
In a 96-well plate, add the assay buffer, DTNB, and the different concentrations of this compound, the positive control, or the vehicle control.
-
Add the purified AChE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, acetylthiocholine, to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of the reaction for each condition. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the vehicle control.
Signaling Pathway
Muscarinic M4 Receptor Signaling Pathway
The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
Caption: Simplified M4 muscarinic receptor signaling pathway.
Activation of the M4 receptor by acetylcholine leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition. This compound, as a competitive antagonist, blocks these downstream effects by preventing acetylcholine from binding to and activating the M4 receptor.
References
- 1. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
PCS1055 solubility issues in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with PCS1055 in aqueous buffers. The following information offers troubleshooting strategies, experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My newly received this compound will not dissolve in my aqueous buffer. What should I do first?
A1: The recommended first step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules.[1][2] From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid impacting the biological system.[1]
Q2: What are the best organic solvents for preparing this compound stock solutions?
A2: Besides DMSO, other common organic solvents for hydrophobic compounds include ethanol (B145695), methanol, and dimethylformamide (DMF).[1][2] The choice of solvent will depend on the specific experimental conditions and the tolerance of your biological system to that solvent.
Q3: When I dilute my this compound DMSO stock into my aqueous buffer, a precipitate forms. Why is this happening?
A3: This common issue is known as "precipitation upon dilution."[1][2] It occurs when the concentration of this compound in the final aqueous solution surpasses its thermodynamic solubility limit in that specific medium. As the highly concentrated organic solvent from the stock solution is diluted in the aqueous environment, it can no longer keep the compound dissolved.[1]
Q4: How does the pH of my aqueous buffer affect the solubility of this compound?
A4: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[1][2] For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, solubility is higher at a lower pH (below their pKa).[1] Determining the pH-solubility profile for this compound is advisable if it contains ionizable functional groups.
Troubleshooting Guide
If you are experiencing persistent solubility issues with this compound, follow this tiered troubleshooting guide.
Tier 1: Optimizing the Stock Solution and Dilution
-
Test Alternative Solvents: If DMSO is not effective or compatible with your assay, try other organic solvents such as ethanol or DMF to prepare the stock solution.[2]
-
Gentle Heating and Sonication: To aid dissolution of the stock solution, you can try gentle warming (e.g., a 37°C water bath) or brief sonication.[2] However, be cautious as prolonged heating can lead to compound degradation. Always visually inspect for any changes in the solution's color.[2]
-
Lower the Final Concentration: The simplest approach to avoid precipitation upon dilution is to work with a lower final concentration of this compound in your assay.[2]
Tier 2: Modifying the Aqueous Buffer
-
pH Adjustment: If this compound has ionizable groups, systematically adjusting the pH of your aqueous buffer may significantly improve its solubility.[1][2]
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic co-solvent, like ethanol or polyethylene (B3416737) glycol (PEG), to your final aqueous medium can enhance the solubility of hydrophobic compounds.[1][2]
-
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Tween® 20 or Triton™ X-100 can help maintain the solubility of compounds in aqueous solutions.[2]
Tier 3: Advanced Formulation Strategies
If the above methods are insufficient, more advanced formulation techniques may be necessary, which often require specialized expertise. These can include the use of cyclodextrins or creating amorphous solid dispersions.
Data Presentation
Physico-chemical Properties of this compound
The following table summarizes key calculated molecular properties of this compound.[3]
| Property | Value |
| Molecular Formula | C27H32N4 |
| Molecular Weight | 412.57 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 6 |
Example: Solubility of this compound in Common Aqueous Buffers
The following table provides an example of how to present solubility data for this compound. Researchers should determine these values experimentally for their specific buffer systems.
| Buffer System | pH | Estimated Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 | Precipitation observed at > 1 µM |
| Tris-HCl | 7.4 | < 5 | Slight precipitation at 5 µM |
| HEPES | 7.4 | < 5 | Slight precipitation at 5 µM |
| Citrate Buffer | 5.0 | ~ 25 | Clear solution up to 20 µM |
| Carbonate-Bicarbonate Buffer | 9.0 | < 1 | Significant precipitation |
Experimental Protocols
Protocol: Determination of Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Serial Dilution:
-
Prepare a series of dilutions of the this compound stock solution in your chosen aqueous buffer. It is recommended to perform a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Ensure the final DMSO concentration is consistent across all samples and the negative control (e.g., 0.5%).
-
-
Equilibration:
-
Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium. Gentle agitation can be beneficial.
-
-
Separation of Undissolved Compound:
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved precipitate.[1]
-
-
Quantification of Soluble Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
The highest concentration at which no precipitate is observed and the quantified concentration in the supernatant of saturated solutions represents the aqueous solubility of this compound in that buffer.
-
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting this compound solubility.
Simplified M4 Muscarinic Receptor Signaling Pathway
This compound is an antagonist of the M4 muscarinic acetylcholine (B1216132) receptor.[3][4] This diagram illustrates a simplified view of the M4 receptor's inhibitory signaling cascade.
Caption: this compound blocks M4 receptor signaling.
References
interpreting unexpected results in PCS1055 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during studies with PCS1055.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel and selective competitive antagonist of the muscarinic M4 acetylcholine (B1216132) receptor (M4R).[1] It binds to the M4 receptor with a high affinity, exhibiting a Ki of 6.5 nM and a Kb of 5.72 nM, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and inhibiting its downstream signaling.[1]
Q2: How selective is this compound for the M4 receptor over other muscarinic subtypes?
A2: this compound demonstrates significant selectivity for the M4 receptor. In functional GTP-γ-[(35)S] binding assays, it showed a much greater ability to inhibit agonist activity at the M4 receptor compared to other subtypes:
-
255-fold greater inhibition at M4 vs. M1
-
69.1-fold greater inhibition at M4 vs. M2
-
342-fold greater inhibition at M4 vs. M3
-
>1000-fold greater inhibition at M4 vs. M5[1]
This high selectivity makes it a valuable tool for specifically studying M4 receptor function.[1][2]
Q3: What is the expected downstream signaling effect of M4 receptor activation?
A3: The M4 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gαi/o proteins.[3] Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes membrane hyperpolarization and neuronal inhibition.[3] As an antagonist, this compound is expected to block these effects.
Troubleshooting Unexpected Results
Unexpected results in experiments are common and can arise from a variety of factors, including off-target effects, experimental variability, or issues with the compound itself.[4][5] This guide addresses potential scenarios you might encounter when working with this compound.
Scenario 1: Lower-than-Expected or No Apparent Activity
Q: My experiment shows that this compound has a much lower potency than the literature suggests, or it shows no effect at all. What could be the cause?
A: Several factors could contribute to this observation. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for lower-than-expected this compound activity.
Possible Causes & Solutions:
-
Compound Integrity:
-
Solution: Ensure this compound has been stored correctly (typically at -20°C, desiccated). Prepare fresh stock solutions from solid material. Confirm the compound's solubility in your experimental buffer; precipitation can drastically lower the effective concentration.
-
-
M4 Receptor Expression:
-
Solution: Verify that your chosen cell line or tissue natively expresses the M4 receptor at sufficient levels. Receptor density can significantly influence compound effects.[3] If using a recombinant system, confirm expression via qPCR, Western blot, or functional assays with known M4 agonists/antagonists.
-
-
Experimental Conditions:
-
Solution: The potency of a competitive antagonist is dependent on the concentration of the agonist used. Ensure you are using an appropriate concentration of agonist (e.g., EC50 or EC80) in your functional assay. High agonist concentrations will require higher antagonist concentrations to achieve inhibition.
-
-
Cellular Health:
-
Solution: Use cells at a consistent and low passage number. Ensure cells are healthy and not overgrown, as this can alter receptor expression and signaling.
-
Scenario 2: Unexpected Cytotoxicity or Off-Target Effects
Q: I'm observing significant cell death or other unexpected phenotypes that don't seem related to M4 receptor antagonism. Why is this happening?
A: While this compound is highly selective for the M4 receptor, off-target activity is a potential cause for unexpected results with any small molecule.[4][5][6]
Known Off-Target Activity: It has been reported that this compound possesses off-target activity as an antagonist of acetylcholinesterase (AChE) .[7] AChE is the enzyme responsible for breaking down acetylcholine. Inhibition of AChE would lead to an accumulation of acetylcholine in the synapse or cell culture media, which could paradoxically lead to the activation of other muscarinic or nicotinic receptors present in your system.
Caption: On-target M4 antagonism vs. potential off-target AChE inhibition by this compound.
Troubleshooting Steps:
-
Lower Concentration: Off-target effects are often observed at higher concentrations. Perform a dose-response curve to see if the unexpected phenotype is only present at the upper end of your concentration range.
-
Use Controls: Include a known AChE inhibitor (e.g., donepezil) as a positive control to see if it recapitulates the unexpected phenotype. This can help confirm if the effect is mediated by AChE inhibition.
-
Use a Different M4 Antagonist: If available, use a structurally different M4 antagonist to see if the effect is specific to this compound or is a general consequence of M4 antagonism in your system.
-
Washout Experiments: If using cell culture, consider performing washout experiments. If the effect is due to ACh accumulation, removing the media and replacing it with fresh media (with or without this compound) might reverse the phenotype.
Data and Protocols
This compound Selectivity Profile
The following table summarizes the binding affinity and functional inhibition selectivity of this compound across the five muscarinic receptor subtypes.
| Receptor Subtype | Ki (nM) [(3)H]-NMS Binding[1] | Functional Inhibition Fold-Selectivity (vs. M4)[1] |
| M4 | 6.5 | 1 (Reference) |
| M1 | 1660 | 255 |
| M2 | 450 | 69.1 |
| M3 | 2220 | 342 |
| M5 | >10000 | >1000 |
Experimental Protocol: cAMP Inhibition Assay
This protocol provides a general framework for assessing this compound's antagonist activity in a cell-based cAMP assay using a system like CHO cells stably expressing the human M4 receptor.
Caption: General workflow for a cell-based cAMP inhibition assay.
Methodology:
-
Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor into 96-well plates at a density that will result in a confluent monolayer the next day.
-
Pre-incubation: The following day, remove the culture medium and replace it with assay buffer. Add varying concentrations of this compound (e.g., 10-point, 3-fold serial dilution) to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a solution containing an M4 agonist (e.g., Oxotremorine M at its EC80 concentration) and a stimulator of adenylyl cyclase (e.g., Forskolin) to all wells. This step initiates the inhibition of cAMP production via M4 activation.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.
References
- 1. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
minimizing variability in experiments with PCS1055
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PCS1055, a selective M4 muscarinic acetylcholine (B1216132) receptor antagonist. Our goal is to help you minimize variability in your experiments and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive antagonist for the muscarinic acetylcholine M4 receptor.[1][2] It exerts its effect by binding to the M4 receptor and preventing the endogenous ligand, acetylcholine (ACh), from binding and activating the receptor. This inhibition blocks the downstream signaling cascade typically initiated by M4 receptor activation.
Q2: What is the selectivity profile of this compound?
A2: this compound shows a marked selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). Functional assay data indicates that this compound has a significantly greater inhibitory effect on M4 receptor activity compared to the other subtypes.[1]
Q3: Does this compound have any known off-target effects?
A3: Yes, this compound is also known to be an inhibitor of acetylcholinesterase (AChE).[3] This is a critical consideration in experimental design, as AChE inhibition can lead to an increase in the local concentration of acetylcholine, which may indirectly affect the activity of various cholinergic receptors.
Q4: How should I prepare and store this compound stock solutions?
A4: For in vitro experiments, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[3] It is recommended to use freshly opened, anhydrous DMSO, as the compound is hygroscopic.[3] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] The powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[3]
Q5: In which experimental systems is this compound typically used?
A5: this compound is a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of the M4 receptor.[1] It is commonly used in cell-based assays with cell lines expressing muscarinic receptors, as well as in studies involving animal models of neurological and psychiatric disorders.
Troubleshooting Guides
Variability in experimental results can arise from multiple sources. Below are troubleshooting guides for common assays used with this compound.
Radioligand Binding Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Radioligand is sticking to filters or plates.4. Protein concentration is too high. | 1. Titrate the radioligand to a concentration at or below its Kd.2. Increase the number and volume of wash steps with ice-cold buffer.3. Pre-treat filters/plates with a blocking agent (e.g., polyethyleneimine).4. Optimize the amount of membrane preparation used per well. |
| Low specific binding | 1. Inactive radioligand or competitor.2. Insufficient receptor expression in membranes.3. Incorrect buffer composition (pH, ions).4. Incubation time is too short. | 1. Check the age and storage conditions of the radioligand and this compound.2. Verify receptor expression levels via Western blot or saturation binding.3. Ensure the buffer composition is optimal for receptor binding.4. Determine the time to equilibrium in a time-course experiment. |
| High well-to-well variability | 1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Temperature fluctuations across the plate.4. Cell membrane preparation is not homogenous. | 1. Use calibrated pipettes and practice consistent technique.2. Ensure thorough mixing of all solutions before and after addition to the plate.3. Incubate plates in a stable temperature environment.4. Vortex membrane stocks gently before aliquoting. |
Functional Assays (GTPγS and cAMP)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak agonist response | 1. Low receptor expression or G-protein coupling.2. Inactive agonist.3. Suboptimal assay conditions (e.g., GDP concentration in GTPγS assay, forskolin (B1673556) concentration in cAMP assay).4. Cell passage number is too high. | 1. Use a cell line with robust receptor expression and coupling.2. Use a fresh, validated agonist stock.3. Titrate key assay components to find the optimal concentrations.4. Use cells with a low passage number and monitor their health. |
| Inconsistent antagonist (this compound) effect | 1. This compound degradation.2. Off-target effects (AChE inhibition) are confounding results.3. Incorrect pre-incubation time with the antagonist.4. This compound concentration range is not appropriate. | 1. Prepare fresh this compound dilutions from a properly stored stock for each experiment.2. Consider the impact of AChE inhibition on your specific cell system. You may need to include an AChE inhibitor as a control.3. Optimize the pre-incubation time to ensure this compound has reached equilibrium with the receptor.4. Perform a wide concentration-response curve to determine the appropriate range for your assay. |
| High background signal | 1. Constitutive receptor activity.2. Non-specific activation of G-proteins or adenylyl cyclase.3. Reagent contamination. | 1. This may be inherent to the receptor; measure the effect of inverse agonists if available.2. Optimize buffer conditions and cell handling.3. Use fresh, high-quality reagents. |
Data Presentation
Table 1: this compound In Vitro Activity Profile
| Parameter | Receptor/Enzyme | Value |
| Ki | Muscarinic M4 Receptor | 6.5 nM[1][3] |
| Kd | Muscarinic M4 Receptor | 5.72 nM[3] |
| IC50 | Muscarinic M4 Receptor | 18.1 nM[3] |
| IC50 | Human Acetylcholinesterase | 120 nM[3] |
| IC50 | Electric Eel Acetylcholinesterase | 22 nM[3] |
Table 2: Comparative Binding Affinities (Ki in nM) of Muscarinic Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 |
| This compound | 1658 | 449 | 2223 | 6.5 | >6500 |
| Atropine (B194438) | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 |
| Pirenzepine (B46924) | 18[4] | 480 - 690[4] | - | - | - |
| PD102807 | 6559[5] | 3441[5] | 950[5] | 90.7[5] | 7412[5] |
| AF-DX 384 | 55[6] | 1[6] | 15[6] | 2.2[6] | - |
| Methoctramine | - | high selectivity[7] | - | - | - |
| Tropicamide | - | - | - | Selective[8] | - |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue/cell source).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
Objective: To determine the inhibitory constant (Ki) of this compound at the human M4 muscarinic receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human M4 receptor.
-
[3H]-N-Methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound.
-
Atropine (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in order:
-
Binding buffer.
-
This compound at various concentrations (or buffer for total binding, or a high concentration of atropine for non-specific binding).
-
Cell membranes (typically 5-20 µg of protein).
-
[3H]-NMS at a concentration near its Kd.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: GTPγS Binding Assay for Functional Antagonism
Objective: To measure the ability of this compound to antagonize agonist-stimulated [35S]GTPγS binding to G-proteins coupled to the M4 receptor.
Materials:
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Cell membranes expressing the M4 receptor.
-
[35S]GTPγS.
-
A stable muscarinic agonist (e.g., carbachol (B1668302) or oxotremorine).
-
This compound.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
GDP.
-
96-well plates, filters, and scintillation counter as above.
Procedure:
-
Prepare solutions of this compound and the agonist in assay buffer.
-
Pre-incubate cell membranes with varying concentrations of this compound (or buffer) for a set time (e.g., 30 minutes) at 30°C.
-
Add the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiate the binding reaction by adding [35S]GTPγS and GDP (to a final concentration of ~10 µM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration and wash as described in the radioligand binding protocol.
-
Quantify bound [35S]GTPγS by scintillation counting.
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 3: cAMP Accumulation Assay for Functional Antagonism
Objective: To determine the potency of this compound in antagonizing the agonist-mediated inhibition of cAMP production.
Materials:
-
Whole cells expressing the M4 receptor (a Gi-coupled receptor).
-
A muscarinic agonist.
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
Procedure:
-
Seed cells in a suitable multi-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with different concentrations of this compound for a specified time.
-
Add a mixture of the agonist (at its EC80) and a fixed concentration of forskolin to all wells (except for basal and forskolin-only controls).
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Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).
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Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Plot the cAMP levels as a function of the logarithm of the this compound concentration and fit the data to determine the IC50.
Mandatory Visualization
Caption: M4 muscarinic receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding of [3H]AF-DX 384 to cloned and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methoctramine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the translational gap of PCS1055: A technical support guide
For researchers, scientists, and drug development professionals, the journey of a promising compound from the controlled environment of a petri dish to the complexity of a living organism is fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific hurdles researchers may encounter when translating in vitro findings of PCS1055 to in vivo models.
This compound is a novel, potent, and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor, a promising target for the treatment of various neurological and psychiatric disorders.[1] While its in vitro profile is well-characterized, its transition to in vivo studies is hampered by a number of factors, most notably its off-target activity. This guide will delve into these challenges and offer practical advice for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound based on in vitro studies?
Based on in vitro characterization, this compound is a competitive antagonist of the M4 muscarinic acetylcholine receptor.[1] It exhibits high affinity for the M4 receptor, with a Ki of 6.5 nM in radioligand binding assays.[1] Functional assays, such as GTP-γ-[(35)S] binding, have confirmed its antagonist activity and selectivity over other muscarinic receptor subtypes.[1]
Q2: What are the most significant challenges when translating this compound's in vitro findings to in vivo models?
The most critical challenge is the significant off-target activity of this compound as an acetylcholinesterase (AChE) inhibitor.[2] This dual activity can confound the interpretation of in vivo results, as any observed physiological effects could be due to M4 receptor antagonism, AChE inhibition, or a combination of both. Additionally, as with many small molecules, pharmacokinetic challenges such as poor brain penetration due to P-glycoprotein (P-gp) efflux may limit its in vivo efficacy.
Q3: Are there alternative compounds to this compound with an improved in vivo profile?
Yes, VU6021625 was developed as a successor to this compound to address the issue of off-target acetylcholinesterase activity.[2] VU6021625 is a selective M4 antagonist that is devoid of AChE activity, making it a more suitable tool for in vivo studies to probe the effects of M4 receptor antagonism.[2]
Q4: What general factors should be considered when encountering discrepancies between in vitro and in vivo results with a compound like this compound?
Discrepancies between in vitro and in vivo data are common in drug discovery. Key factors to consider include:
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Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion (ADME) properties of the compound in the animal model.
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Pharmacodynamics (PD): The relationship between drug concentration at the target site and the observed pharmacological effect.
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Off-target pharmacology: As seen with this compound, unintended interactions with other biological targets.
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Complexity of the biological system: In vivo models have complex physiological feedback loops and cellular interactions that are not replicated in simplified in vitro systems.
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Species differences: Variations in receptor pharmacology, metabolism, and physiology between the species used for in vitro and in vivo studies.
Troubleshooting Guide
| Observed In Vivo Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cholinergic side effects (e.g., salivation, lacrimation, tremors) | Off-target acetylcholinesterase (AChE) inhibition by this compound. | 1. Confirm AChE inhibition: Conduct an ex vivo or in vivo assay to measure AChE activity in the presence of this compound. 2. Use a control compound: Compare the in vivo effects of this compound with a selective M4 antagonist that lacks AChE activity (e.g., VU6021625). 3. Consider a different tool compound: If the research goal is to specifically probe M4 antagonism, switching to a cleaner compound like VU6021625 is highly recommended. |
| Lack of efficacy in a central nervous system (CNS) model despite potent in vitro M4 antagonism | 1. Poor brain penetration: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier. 2. Rapid metabolism: The compound may be quickly cleared from the body, preventing it from reaching therapeutic concentrations in the brain. | 1. Conduct pharmacokinetic studies: Measure the brain and plasma concentrations of this compound over time to determine its pharmacokinetic profile. 2. Assess P-gp substrate liability: Use in vitro models (e.g., Caco-2 or MDCK-MDR1 cells) or in vivo studies with P-gp inhibitors to determine if this compound is a P-gp substrate. 3. Adjust dosing regimen: If brain exposure is low but detectable, consider increasing the dose or using a different route of administration. However, be mindful of exacerbating off-target effects. |
| Inconsistent or variable results across different animals | 1. Variability in drug metabolism: Differences in the expression or activity of metabolic enzymes among individual animals. 2. Differences in the severity of the disease model. | 1. Increase sample size: A larger number of animals per group can help to account for individual variability. 2. Monitor plasma and brain levels: Correlate drug concentrations with the observed effects in individual animals. 3. Refine the animal model: Ensure the disease model is robust and produces a consistent phenotype. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (Fold Selectivity vs. M4) |
| M1 | - | 255 |
| M2 | - | 69.1 |
| M3 | - | 342 |
| M4 | 6.5 | 1 |
| M5 | - | >1000 |
Data from competitive radioligand binding assays and GTP-γ-[(35)S] functional assays.[1]
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M4 receptor.
-
Membrane Preparation: Homogenize cells in a buffer and centrifuge to isolate the cell membranes.
-
Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-NMS) and varying concentrations of this compound.
-
Detection: Separate the bound and free radioligand by filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki value by fitting the data to a one-site competition binding model.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).
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Sample Collection: Collect blood and brain tissue samples at various time points after administration.
-
Sample Processing: Process the blood to obtain plasma and homogenize the brain tissue.
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.
Mandatory Visualizations
Caption: M4 receptor signaling pathway and the antagonistic action of this compound.
Caption: A generalized workflow for translating in vitro findings to in vivo models.
Caption: A decision tree for troubleshooting unexpected in vivo results with this compound.
References
addressing the limited brain penetrance of PCS1055
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the M4 muscarinic acetylcholine (B1216132) receptor antagonist, PCS1055. The primary focus of this guide is to address challenges related to its limited brain penetrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, subtype-selective antagonist of the M4 muscarinic acetylcholine receptor.[1][2] Its primary mechanism of action is to competitively block the binding of acetylcholine to M4 receptors, thereby inhibiting their downstream signaling.[2] M4 receptors are predominantly expressed in the central nervous system and are involved in the modulation of neurotransmitter release.
Q2: I am observing lower than expected efficacy of this compound in my in vivo CNS studies. Could this be related to its brain penetrance?
A2: Yes, it is highly probable. For a centrally acting compound to be effective, it must cross the blood-brain barrier (BBB) and reach its target in sufficient concentrations. While specific data for this compound is limited, it was used as a starting point for the development of newer M4 antagonists with improved drug metabolism and pharmacokinetic (DMPK) profiles, suggesting that this compound itself may have suboptimal properties for in vivo use, including limited brain penetrance.
Q3: What are the common physicochemical properties that limit a small molecule's brain penetrance?
A3: Several factors can hinder a small molecule's ability to cross the BBB:
-
High polar surface area (PSA): Generally, a PSA greater than 90 Ų is associated with poor brain penetration.
-
High molecular weight: Molecules larger than 400-500 Da often exhibit reduced BBB permeability.
-
Low lipophilicity: The BBB is a lipid barrier, and compounds that are too hydrophilic (low LogP) may not readily diffuse across.
-
Presence of rotatable bonds: A higher number of rotatable bonds can negatively impact permeability.
-
High number of hydrogen bond donors and acceptors: These increase the polarity of a molecule.
Q4: Is this compound a substrate for efflux transporters at the blood-brain barrier?
Troubleshooting Guide
Issue: Suboptimal in vivo efficacy of this compound in CNS models.
This troubleshooting guide provides a logical workflow to investigate and address the potential issue of limited brain penetrance of this compound.
Data Presentation
Table 1: Physicochemical Properties Influencing Brain Penetrance
This table provides a general overview of key physicochemical properties and their desired ranges for optimal brain penetration. The specific values for this compound are not publicly available and would need to be determined experimentally or through in silico prediction.
| Property | Desired Range for CNS Penetration | Predicted/Experimental Value for this compound |
| Molecular Weight (MW) | < 400-500 Da | Data not available |
| LogP (Lipophilicity) | 1 - 3 | Data not available |
| Polar Surface Area (PSA) | < 90 Ų | Data not available |
| Hydrogen Bond Donors | ≤ 3 | Data not available |
| Hydrogen Bond Acceptors | ≤ 7 | Data not available |
| Rotatable Bonds | ≤ 8 | Data not available |
Table 2: Representative Brain Penetrance Data for a Structurally Related M4 Antagonist (VU6021625)
The following data for VU6021625, a successor to this compound, illustrates the type of quantitative data needed to assess brain penetrance.
| Parameter | Value | Species |
| Total Brain-to-Plasma Ratio (Kp) | 0.25 | Mouse |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not available | - |
| In Vitro P-gp Efflux Ratio (MDCK-MDR1) | > 3 | - |
Note: A Kp value significantly less than 1 suggests limited brain penetration. A high in vitro efflux ratio indicates that the compound is a substrate for P-gp.[3][4]
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Penetrance in Rodents
This protocol outlines a general procedure for determining the brain and plasma concentrations of this compound following systemic administration.
1. Animal Model:
-
Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
2. Dosing:
-
Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer a single dose via intravenous (IV) or intraperitoneal (IP) injection. The dose will depend on the potency and solubility of this compound.
3. Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-dose, collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain and rinse with cold saline. The brain can be dissected into specific regions if required.
4. Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Perform protein precipitation on plasma and brain homogenate samples (e.g., with acetonitrile).
5. Quantification by LC-MS/MS:
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Prepare calibration standards and quality control samples in the respective matrices (plasma and brain homogenate).
-
Analyze the processed samples and determine the concentrations of this compound.
6. Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)
-
The overall Kp can also be calculated as the ratio of the area under the curve (AUC) for the brain and plasma concentration-time profiles.
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assessment
This protocol describes a cell-based assay to determine if this compound is a substrate for the P-gp efflux transporter.
1. Cell Line:
-
Use Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) and the corresponding parental MDCK cell line as a control.
2. Cell Culture:
-
Culture the cells on permeable Transwell® inserts until a confluent monolayer is formed, which typically takes 3-5 days.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
3. Bidirectional Permeability Assay:
-
The assay measures the transport of this compound in two directions:
-
Apical-to-Basolateral (A-B): Represents transport from the "blood" side to the "brain" side. Add this compound to the apical chamber and measure its appearance in the basolateral chamber over time.
-
Basolateral-to-Apical (B-A): Represents transport from the "brain" side to the "blood" side. Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
4. Quantification:
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio significantly greater than 2 in MDCK-MDR1 cells compared to the parental cell line suggests that this compound is a P-gp substrate.
Signaling Pathway
References
Validation & Comparative
A Comparative Analysis of PCS1055 and PD102807: Selectivity and Potency at Muscarinic Acetylcholine Receptors
For Immediate Release
In the landscape of pharmacological research, the quest for highly selective and potent ligands for G-protein coupled receptors remains a paramount objective. This guide provides a detailed comparison of two notable antagonists of the muscarinic acetylcholine (B1216132) M4 receptor, PCS1055 and PD102807. The following analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the binding affinities and functional potencies of these compounds, supported by experimental data.
Summary of Quantitative Data
The selectivity and potency of this compound and PD102807 have been evaluated through radioligand binding assays and functional assessments. The data, summarized in the tables below, highlight the distinct profiles of each compound across the five muscarinic receptor subtypes (M1-M5).
Table 1: Muscarinic Receptor Binding Affinity (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source |
| This compound | 1658 | 449 | 2223 | 6.5 | >6500 | [1] (Derived from functional data) |
| PD102807 | 6559 | 3441 | 950 | 91 | 7412 | [2] |
Note: The Ki values for this compound were derived from functional data presented as fold-selectivity in Croy et al. (2016), as direct head-to-head Ki values were not available in the abstract. The Ki for M4 is explicitly stated. The IC50 values for PD102807 have been presented as Ki for comparative purposes, acknowledging that IC50 and Ki are not always identical.
Table 2: Functional Potency (pKb and Fold-Selectivity)
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source |
| This compound (Fold-Selectivity vs M4) | 255-fold lower | 69.1-fold lower | 342-fold lower | 1 | >1000-fold lower | [1] |
| PD102807 (pKb) | 5.60 | 5.88 | 6.39 | 7.40 | N/A | [3] |
Key Findings
As a competitive antagonist, this compound demonstrates a low nanomolar affinity for the M4 receptor, with a reported Ki of 6.5 nM[1]. Functional studies underscore its high selectivity, revealing a 255-fold, 69.1-fold, and 342-fold greater inhibition of agonist activity at the M4 receptor compared to the M1, M2, and M3 subtypes, respectively[1]. Its selectivity over the M5 receptor is even more pronounced, exceeding 1000-fold[1].
PD102807 also exhibits preferential antagonism for the M4 receptor, with a reported IC50 of 90.7 nM[2]. However, when compared to this compound, it shows a less pronounced selectivity profile. For instance, this compound is noted to have better subtype selectivity over the M3-subtype than PD102807[1]. The functional potency of PD102807, expressed as pKb values, further illustrates its preference for the M4 receptor (pKb = 7.40) over the M1, M2, and M3 subtypes[3].
Interestingly, beyond its activity at the M4 receptor, PD102807 has been identified as a biased agonist at the M3 muscarinic receptor, a characteristic not reported for this compound.
Experimental Methodologies
The data presented in this guide are derived from two primary experimental techniques: [³H]-N-methylscopolamine ([³H]-NMS) competitive binding assays and [³⁵S]GTPγS functional assays.
[³H]-N-methylscopolamine ([³H]-NMS) Competition Binding Assay
This assay is a standard method to determine the binding affinity of an unlabeled compound (the competitor, e.g., this compound or PD102807) to a specific receptor by measuring its ability to displace a radiolabeled ligand (in this case, [³H]-NMS) that has a known high affinity for the receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared from cultured cells (e.g., CHO or HEK293 cells).
-
Assay Incubation: A constant concentration of [³H]-NMS is incubated with the cell membranes in the presence of varying concentrations of the competitor compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor. When an agonist binds to a G-protein coupled receptor (GPCR), it facilitates the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. In this assay, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. For antagonists like this compound and PD102807, their potency is determined by their ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Protocol:
-
Membrane and Reagent Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared. A buffer containing GDP, MgCl₂, and the agonist (e.g., oxotremorine-M) is also prepared.
-
Incubation with Antagonist: The membranes are pre-incubated with varying concentrations of the antagonist (this compound or PD102807).
-
Stimulation and Labeling: The agonist is added to stimulate the receptor, followed by the addition of [³⁵S]GTPγS.
-
Termination: The reaction is incubated for a specific time and then terminated.
-
Separation and Quantification: The membrane-bound [³⁵S]GTPγS is separated from the free radiolabel by filtration, and the radioactivity is counted.
-
Data Analysis: The inhibitory effect of the antagonist on agonist-stimulated [³⁵S]GTPγS binding is used to determine its functional potency (e.g., pKb).
Signaling Pathway
Both this compound and PD102807 exert their primary effects by antagonizing the M4 muscarinic receptor, which is predominantly coupled to the Gi/o family of G-proteins. Activation of the M4 receptor by its endogenous ligand, acetylcholine, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this interaction, M4 antagonists like this compound and PD102807 can prevent this downstream signaling cascade.
Conclusion
Both this compound and PD102807 are valuable research tools for investigating the role of the M4 muscarinic receptor. The available data suggest that this compound possesses a higher degree of selectivity for the M4 receptor compared to PD102807, particularly over the M3 subtype. This enhanced selectivity may offer advantages in experimental settings where precise targeting of the M4 receptor is critical to avoid confounding effects from other muscarinic subtypes. The discovery of biased agonism at the M3 receptor for PD102807 adds another layer of complexity to its pharmacological profile that researchers should consider. The choice between these two antagonists will ultimately depend on the specific requirements of the research application.
References
- 1. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD 102807, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PCS1055 and Tropicamide for Muscarinic Receptor Research
For Immediate Publication
[CITY, State] – December 6, 2025 – In the landscape of pharmacological tools for muscarinic acetylcholine (B1216132) receptor (mAChR) research, the choice between a subtype-selective antagonist and a non-selective agent is critical for elucidating specific physiological roles and designing targeted therapeutics. This guide provides a detailed, data-driven comparison between PCS1055, a novel M₄ receptor-preferring antagonist, and tropicamide (B1683271), a widely used non-selective muscarinic antagonist. This objective analysis is intended for researchers, scientists, and drug development professionals to inform the selection of the appropriate tool for their experimental needs.
Introduction to the Compounds
This compound is a novel synthetic compound identified as a potent and selective competitive antagonist for the muscarinic M₄ receptor subtype.[1] Its selectivity makes it a valuable tool for investigating the specific roles of M₄ receptor signaling in the central nervous system and other tissues.
Tropicamide is a well-established, non-selective muscarinic receptor antagonist.[2] Due to its ability to block all five muscarinic receptor subtypes (M₁-M₅), it is clinically used as a mydriatic and cycloplegic agent in ophthalmology.[2] Its broad activity profile serves as a benchmark for non-selective muscarinic blockade in research.
Mechanism of Action and Signaling Pathways
Both this compound and tropicamide are competitive antagonists, meaning they bind to the orthosteric site on muscarinic receptors, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and preventing receptor activation. However, their downstream effects differ based on their receptor selectivity.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M₁, M₃, and M₅ subtypes primarily couple to Gαq/11 proteins, activating the phospholipase C (PLC) pathway. In contrast, the M₂ and M₄ subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
This compound preferentially blocks the Gαi/o-coupled signaling cascade initiated by the M₄ receptor. This selective inhibition allows for the targeted study of M₄-mediated physiological processes.
Tropicamide , being non-selective, inhibits both Gαq/11 and Gαi/o signaling pathways by blocking all five receptor subtypes.
Figure 1. Comparative signaling pathway blockade by this compound and Tropicamide.
Head-to-Head Quantitative Data
The key differentiator between this compound and tropicamide is their binding affinity and selectivity for the five muscarinic receptor subtypes. The following tables summarize the available experimental data.
Table 1: Muscarinic Receptor Binding Affinity Profile
Binding affinity is represented by the inhibition constant (Kᵢ), with lower values indicating higher affinity. Data for this compound is derived from a head-to-head comparative study using [³H]-N-methylscopolamine ([³H]-NMS) competition binding assays.[1] The Kᵢ values for M₁, M₂, M₃, and M₅ were calculated based on the reported M₄ Kᵢ and selectivity folds. Data for tropicamide is compiled from literature to show its characteristic non-selective profile.
| Compound | M₁ Kᵢ (nM) | M₂ Kᵢ (nM) | M₃ Kᵢ (nM) | M₄ Kᵢ (nM) | M₅ Kᵢ (nM) |
| This compound | ~845 | ~203 | ~2769 | 6.5 | >6500 |
| Tropicamide | 130 | 180 | 160 | 69 | 150 |
Note: The Kᵢ values for Tropicamide are representative values from literature and may vary between studies.
Table 2: Subtype Selectivity Profile
Selectivity is expressed as a fold-difference in affinity for the M₄ receptor compared to other subtypes.
| Compound | M₄ vs M₁ | M₄ vs M₂ | M₄ vs M₃ | M₄ vs M₅ |
| This compound (Binding) | 130-fold | 31.2-fold | 426-fold | >1000-fold |
| This compound (Functional) | 255-fold | 69.1-fold | 342-fold | >1000-fold |
| Tropicamide | ~0.5-fold | ~0.4-fold | ~0.4-fold | ~0.5-fold |
Data for this compound selectivity is from Croy et al., 2016.[1] Tropicamide selectivity is calculated from the Kᵢ values in Table 1.
Experimental Protocols
The quantitative data presented above were generated using standardized pharmacological assays. Detailed methodologies are crucial for the interpretation and replication of these findings.
[³H]-N-methylscopolamine ([³H]-NMS) Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Kᵢ of this compound and tropicamide for each of the five muscarinic receptor subtypes (M₁-M₅).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype.
-
Assay Setup: In a 96-well plate, a fixed concentration of the radioligand [³H]-NMS (typically near its Kₔ value) is incubated with the cell membranes.
-
Competition: Serial dilutions of the unlabeled test compound (this compound or tropicamide) are added to the wells to compete with [³H]-NMS for binding to the receptor.
-
Incubation: The plate is incubated at room temperature for a sufficient time (e.g., 2-3 hours) to reach binding equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat. Unbound radioligand passes through, while membrane-bound radioligand is retained.
-
Detection: The radioactivity on the filter mat is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]-NMS binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Figure 2. Workflow for a competitive radioligand binding assay.
GTP-γ-[³⁵S] Binding Functional Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, and the ability of an antagonist to inhibit this activation.
Objective: To determine the functional potency (Kₑ) and selectivity of this compound as an antagonist.
Methodology:
-
Membrane Preparation: As with the binding assay, membranes from cells expressing a specific mAChR subtype are used.
-
Assay Buffer: The assay is performed in a buffer containing GDP to ensure G-proteins are in their inactive state.
-
Reaction Mix: Membranes are incubated with a fixed concentration of a muscarinic agonist (e.g., oxotremorine-M) to stimulate the receptor, varying concentrations of the antagonist (this compound), and the non-hydrolyzable GTP analog, GTP-γ-[³⁵S].
-
G-protein Activation: Agonist-activated receptors catalyze the exchange of GDP for GTP-γ-[³⁵S] on the Gα subunit.
-
Incubation: The mixture is incubated, typically for 60 minutes at 30°C, to allow for G-protein activation and GTP-γ-[³⁵S] binding.
-
Termination and Detection: The reaction is stopped, and the amount of [³⁵S] bound to the G-proteins is measured, often via scintillation proximity assay (SPA) or filtration.
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated GTP-γ-[³⁵S] binding is quantified. Schild analysis is performed to determine the antagonist's affinity (Kₑ) and confirm its mechanism as a competitive antagonist.[1]
Summary and Conclusion
The choice between this compound and tropicamide depends entirely on the experimental objective.
This compound is the superior tool for isolating and studying the function of the muscarinic M₄ receptor . Its high selectivity allows researchers to modulate M₄ signaling with minimal confounding effects from other muscarinic subtypes.[1] This makes it invaluable for investigating the role of M₄ in neurological and psychiatric disorders where this receptor is a therapeutic target.
Tropicamide serves as an effective non-selective muscarinic antagonist . It is appropriate for studies where a general blockade of the parasympathetic nervous system via all muscarinic receptors is desired, or as a control compound to contrast with subtype-selective agents. Its well-characterized, broad-spectrum activity provides a reliable baseline for pan-muscarinic effects.
References
A Comparative Guide to Muscarinic M4 Receptor Antagonists: PCS1055 vs. AF-DX 384
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent antagonists of muscarinic acetylcholine (B1216132) receptors, PCS1055 and AF-DX 384. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies of muscarinic receptor pharmacology and signaling.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. Due to their involvement in a wide range of physiological processes, they are attractive targets for therapeutic intervention in various disorders. This compound is a novel antagonist with a preference for the M4 subtype, while AF-DX 384 is a well-established antagonist with selectivity for both M2 and M4 receptors. This guide offers a head-to-head comparison of their binding affinities, functional activities, and the signaling pathways they modulate.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pKb) of this compound and AF-DX 384 for the human muscarinic receptor subtypes. The data is compiled from radioligand binding and functional assays to provide a comprehensive overview of their potency and selectivity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonist Potency (pKb) |
| This compound | M1 | 1660 | 6.2 |
| M2 | 450 | 6.8 | |
| M3 | 2220 | 6.1 | |
| M4 | 6.5[1] | 8.24 | |
| M5 | >10000 | <5 | |
| AF-DX 384 | M1 | 30.2 | - |
| M2 | 6.03[2] | - | |
| M3 | 75.9 | - | |
| M4 | 10[2] | - | |
| M5 | 537 | - |
Note: '-' indicates data not available from the cited sources.
Signaling Pathways
Both this compound and AF-DX 384 are competitive antagonists, meaning they bind to the same site as the endogenous ligand acetylcholine, thereby blocking its action. The primary signaling pathway affected by the antagonism of M2 and M4 receptors is the Gi/o pathway.
M4 Receptor Antagonism (this compound and AF-DX 384):
M4 receptors are predominantly coupled to the Gi/o family of G proteins. Activation of M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, M4 antagonists like this compound and AF-DX 384 prevent the agonist-induced inhibition of adenylyl cyclase. This can lead to an increase in the release of neurotransmitters such as acetylcholine and dopamine, a mechanism relevant to the therapeutic potential of M4 antagonists in neurological and psychiatric disorders.
Figure 1. Signaling pathway of M4 receptor antagonism by this compound and AF-DX 384.
M2 Receptor Antagonism (AF-DX 384):
Similar to M4 receptors, M2 receptors are also coupled to Gi/o proteins. Their activation slows down the heart rate and reduces the contractile force of the atria. AF-DX 384, by blocking M2 receptors in the heart, can prevent these effects. In the central nervous system, presynaptic M2 autoreceptors inhibit acetylcholine release. Antagonism of these receptors by AF-DX 384 can therefore lead to an increase in acetylcholine release.
References
PCS1055 vs. Pirenzepine: A Comparative Analysis of M4 Receptor Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M4 receptor selectivity of PCS1055 against the established muscarinic antagonist, pirenzepine (B46924). This analysis is supported by experimental data from binding and functional assays to inform antagonist selection in preclinical research.
Introduction
The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for neurological and psychiatric disorders. Selective antagonism of the M4 receptor is a promising strategy for treating conditions such as schizophrenia and Parkinson's disease. This compound is a novel antagonist that has demonstrated a preference for the M4 receptor. This guide provides a head-to-head comparison of the M4 receptor selectivity of this compound with that of pirenzepine, a well-characterized antagonist with known selectivity for the M1 receptor subtype.
Quantitative Comparison of Binding Affinities
The selectivity of a ligand is determined by its binding affinity to the target receptor relative to other receptors. The following table summarizes the equilibrium dissociation constants (Ki) for this compound and pirenzepine at the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | 1658 | 449 | 2224 | 6.5 | >6500 |
| Pirenzepine | 18 | 480 | 320 | 220 | 230 |
Note: Data for this compound and comparative data for pirenzepine are derived from a head-to-head study using [3H]-NMS competitive binding assays.[1]
Functional Selectivity at the M4 Receptor
Beyond binding affinity, the functional activity of a compound at the receptor is a critical measure of its selectivity. GTPγS binding assays are functional assays that measure the activation of G-proteins following receptor stimulation, providing an indication of the antagonist's ability to inhibit agonist-induced signaling.
Functional studies show that this compound exhibits significant selectivity for the M4 receptor. In GTPγS binding assays, this compound demonstrated a 255-fold, 69.1-fold, 342-fold, and over 1000-fold greater inhibition of agonist activity at the M4 receptor compared to the M1, M2, M3, and M5 receptor subtypes, respectively.[1]
Experimental Methodologies
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and pirenzepine for each of the five human muscarinic receptor subtypes (M1-M5).
Protocol:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) were used.[2]
-
Competitive Binding: A competitive radioligand binding assay was performed using the non-selective muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Incubation: Cell membranes were incubated with a fixed concentration of [3H]-NMS and varying concentrations of the competing unlabeled ligand (this compound or pirenzepine).
-
Equilibrium: The incubation was carried out for a sufficient duration (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.[3]
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters were then washed with ice-cold buffer to remove any unbound radioligand.[3]
-
Quantification: The amount of radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
References
PCS1055: A Reference Compound for the Development of Novel M4 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The development of selective M4 receptor antagonists is a key strategy in modulating cholinergic signaling to achieve therapeutic benefits while minimizing off-target effects. This guide provides a comprehensive comparison of PCS1055, a novel M4-preferring antagonist, with other established and novel M4 antagonists, supported by experimental data and detailed protocols.
Performance Comparison of M4 Antagonists
This compound has been characterized as a potent and selective antagonist for the M4 receptor.[1] Its pharmacological profile, along with those of other notable M4 antagonists, is summarized below. The data highlights the binding affinities (Ki) and functional potencies (IC50) at the five muscarinic receptor subtypes (M1-M5), providing a clear view of their selectivity.
Table 1: Binding Affinity (Ki, nM) of M4 Antagonists at Muscarinic Receptor Subtypes
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity (M1/M4) | Selectivity (M2/M4) | Selectivity (M3/M4) | Selectivity (M5/M4) |
| This compound | ~1658¹ | ~449¹ | ~2223¹ | 6.5 [1] | >6500¹ | ~255x | ~69x | ~342x | >1000x |
| PD102807 | 6558.7 | 3440.7 | 950.0 | 90.7 | 7411.7 | 72x | 38x | 10x | 82x |
| AF-DX 384 | 31.6² | 6.0³ | 66.1² | 10.0 ³ | 537.0² | 3.2x | 0.6x | 6.6x | 53.7x |
| Pirenzepine | 10-25 | 400-800 | 150-400 | >1000 | >1000 | >40x | >16x | >6x | - |
| Atropine (B194438) | 0.8-2.0 | 1.3-3.2 | 1.0-2.5 | 0.8-2.4 | 1.6-4.0 | ~1x | ~1x | ~1x | ~1x |
| VU6013720 | >1000[2] | 1259[2] | >10000[2] | 15.8 [2] | >10000[2] | >63x | 80x | >633x | >633x |
| VU6021302 | >10000 | 2500[3] | >10000[3] | 70 [4] | >10000[3] | >143x | 36x | >143x | >143x |
| VU6021625 | 5500[5] | 3200[5] | >10000[3] | 57 [4] | >10000[3] | 96x | 56x | >175x | >175x |
¹ Calculated from fold selectivity reported in functional assays, not direct Ki values.[1] ² pKi values of 7.51 (M1), 7.18 (M3), and 6.27 (M5) converted to nM. ³ Ki values reported as 6.03 nM for M2 and 10 nM for M4.
Table 2: Functional Antagonist Potency (IC50, nM) of Novel M4 Antagonists
| Compound | Human M4 (IC50, nM) | Rat M4 (IC50, nM) | Rat M1 (IC50, nM) | Rat M2 (IC50, nM) | Rat M3 (IC50, nM) | Rat M5 (IC50, nM) |
| VU6013720 | 0.59[2][4] | 20[2][4] | 1700[2] | 670[2] | >10000[2][3] | >10000[2][3] |
| VU6021302 | 1.8[2][4] | 70[2][4] | >10000[5] | 2500[3][5] | >10000[3] | >10000[3] |
| VU6021625 | 0.44[4][6] | 57[4][6] | 5500[5] | 3200[5] | >10000[3] | >10000[3] |
M4 Receptor Signaling Pathway
The M4 muscarinic receptor primarily couples to the Gi/o family of G proteins.[7] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunits can also modulate downstream effectors, including G protein-coupled inwardly rectifying potassium (GIRK) channels.[7] Antagonists like this compound block the binding of acetylcholine, thereby preventing this signaling cascade.
Experimental Protocols
Radioligand Binding Assay ([³H]-NMS)
This assay is used to determine the binding affinity (Ki) of a test compound for the muscarinic receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compound (e.g., this compound) at various concentrations.
-
Atropine (a non-selective muscarinic antagonist) for determining non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of atropine (1 µM final concentration, for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of [³H]-NMS (at a concentration near its Kd).
-
100 µL of cell membrane preparation.
-
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the M4 receptor. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing the M4 receptor.
-
[³⁵S]GTPγS as the radiolabeled guanine (B1146940) nucleotide analog.
-
GTPγS (unlabeled) for determining non-specific binding.
-
A muscarinic agonist (e.g., carbachol (B1668302) or oxotremorine-M).
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to ensure G proteins are in the inactive state at the start).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with the test compound (antagonist) and GDP for 15-20 minutes at 30°C.
-
Stimulation: Add the muscarinic agonist to stimulate the M4 receptors.
-
Binding Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS. Incubate for 30-60 minutes at 30°C.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its IC50 and subsequently its functional antagonist constant (Kb).[1]
Conclusion
This compound stands out as a valuable reference compound for the study of M4 muscarinic receptor pharmacology due to its high potency and selectivity. This guide provides a framework for comparing this compound with other M4 antagonists, offering researchers the necessary data and protocols to advance the development of novel therapeutics targeting the M4 receptor. The detailed methodologies and visual representations of signaling pathways and experimental workflows are intended to facilitate reproducible and robust research in this critical area of drug discovery.
References
- 1. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
cross-validation of PCS1055's effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PCS1055, a novel antagonist for the muscarinic acetylcholine (B1216132) M4 receptor. The data presented herein is primarily derived from studies on engineered Chinese Hamster Ovary (CHO) cell lines, each stably expressing a specific human muscarinic receptor subtype. This allows for a detailed analysis of this compound's selectivity and potency in a controlled cellular environment. While direct cross-validation studies in diverse native cell lines are not extensively available in the public domain, this guide offers a foundational understanding of this compound's pharmacological profile and its performance relative to other muscarinic antagonists.
Performance Comparison of this compound
This compound has been characterized as a potent and selective competitive antagonist of the M4 muscarinic receptor.[1] Its efficacy is most pronounced at the M4 subtype, with significantly lower activity at other muscarinic receptors.[1]
Table 1: this compound Binding Affinity (Ki) at Muscarinic Receptor Subtypes
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Cell Line | Reference |
| This compound | 1660 | 450 | 2230 | 6.5 | >10000 | CHO | [1] |
| Atropine | 1.8 | 1.9 | 1.1 | 1.7 | 1.4 | CHO | [1] |
| PD102807 | 130 | 1800 | 130 | 110 | 160 | CHO | [1] |
| Pirenzepine | 16 | 460 | 250 | 790 | 160 | CHO | [1] |
| Tropicamide | 130 | 300 | 220 | 120 | 200 | CHO | [1] |
| AF-DX 384 | 120 | 41 | 470 | 160 | 330 | CHO | [1] |
Note: Data for competitor compounds is provided for comparative purposes and was obtained under similar experimental conditions.
Table 2: Functional Inhibition of Oxotremorine-M (Oxo-M) Activity by this compound
| Receptor Subtype | Fold Greater Inhibition by this compound (vs. M4) | Cell Line |
| M1 | 255 | CHO |
| M2 | 69.1 | CHO |
| M3 | 342 | CHO |
| M5 | >1000 | CHO |
This table illustrates the functional selectivity of this compound in inhibiting the activity of the muscarinic agonist Oxotremorine-M. The values represent how many times more potent this compound is at the M4 receptor compared to the other subtypes in a GTP-γ-[35S] binding assay.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic M1, M2, M3, M4, or M5 receptors.
-
Membrane Preparation: Cells are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: Cell membranes are incubated with a specific concentration of the radioligand [³H]-N-methylscopolamine ([³H]-NMS) and varying concentrations of the competing ligand (this compound or other antagonists).
-
Incubation: The reaction is carried out at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.
-
Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter after separating the bound from the free radioligand by filtration.
-
Data Analysis: The inhibition constant (Ki) is calculated from the concentration-response curves using the Cheng-Prusoff equation.[1]
GTP-γ-[³⁵S] Binding Assay
-
Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.
-
Cell Membranes: Prepared from CHO cells expressing the specific muscarinic receptor subtype.
-
Reaction Mixture: Membranes are incubated with the muscarinic agonist oxotremorine-M (Oxo-M) in the presence of varying concentrations of this compound. The reaction buffer also contains GDP and the non-hydrolyzable GTP analog, GTP-γ-[³⁵S].
-
Mechanism: Agonist binding to the G-protein coupled muscarinic receptor facilitates the exchange of GDP for GTP-γ-[³⁵S] on the Gα subunit. An antagonist will inhibit this process.
-
Measurement: The amount of [³⁵S] incorporated into the G-proteins is quantified by scintillation counting after filtration.
-
Analysis: The data is used to determine the potency of the antagonist in inhibiting the agonist-induced response.[1]
Visualizations
Signaling Pathway of the M4 Muscarinic Receptor
References
A Comparative Analysis of M4 Receptor Antagonists: In Vitro Characterization of PCS1055 Versus In Vivo Efficacy of VU6021625
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, PCS1055 and VU6021625. Due to the nature of available research, this comparison will focus on the in vitro pharmacological profile of this compound and the in vivo efficacy of VU6021625 in preclinical models of movement disorders.
A notable clarification is that initial classifications of this compound as a PCSK9 inhibitor and VU6021625 as an M1-selective positive allosteric modulator were inaccurate. Both compounds are, in fact, antagonists of the M4 muscarinic acetylcholine receptor. Current scientific literature extensively details the in vivo efficacy of VU6021625 in animal models of Parkinson's disease and dystonia. In contrast, research on this compound has primarily focused on its in vitro characterization, with no significant in vivo efficacy data publicly available.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and VU6021625, highlighting the different types of studies conducted on each compound.
| Parameter | This compound | VU6021625 |
| Target | Muscarinic M4 Receptor | Muscarinic M4 Receptor |
| Mechanism of Action | Antagonist | Antagonist |
| In Vitro Activity | ||
| M4 Receptor Binding Affinity (Ki) | 6.5 nM[1] | - |
| M4 Functional Inhibition (Kb) | 5.72 nM[1] | - |
| Selectivity (over other mAChRs) | 255-fold vs M1, 69.1-fold vs M2, 342-fold vs M3, >1000-fold vs M5[1] | Greatly improved pharmacological properties over previously reported compounds[2] |
| In Vivo Efficacy | ||
| Animal Model | Not Reported | Haloperidol-Induced Catalepsy (Mouse and Rat) |
| Administration Route | Not Reported | Intraperitoneal (i.p.) |
| Effective Dose | Not Reported | Minimal effective dose of 1 mg/kg in both mice and rats[2] |
| Therapeutic Effect | Not Reported | Dose-dependently reduces catalepsy[2] |
| In Vivo Efficacy | ||
| Animal Model | Not Reported | DOPA-Responsive Dystonia (Mouse Model) |
| Administration Route | Not Reported | Intraperitoneal (i.p.) |
| Effective Dose | Not Reported | 3 mg/kg |
| Therapeutic Effect | Not Reported | Significantly reduced dystonic movements |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
In Vitro Characterization of this compound
The pharmacological profile of this compound was determined through radioligand binding assays and functional receptor activation studies.[1]
-
Radioligand Binding Assays: Competitive binding assays were performed using membranes from cells expressing the human M4 muscarinic receptor and a radiolabeled ligand ([3H]-NMS). The inhibition constant (Ki) of this compound was calculated to determine its binding affinity for the M4 receptor.[1]
-
Functional Assays (GTP-γ-[35S] Binding): The antagonist activity of this compound was assessed by measuring its ability to inhibit agonist-induced GTP-γ-[35S] binding to cell membranes expressing the M4 receptor. These functional studies determined the antagonist potency (Kb) and the selectivity of this compound for the M4 receptor over other muscarinic receptor subtypes.[1]
In Vivo Efficacy of VU6021625
The in vivo efficacy of VU6021625 was evaluated in established rodent models of movement disorders.
-
Haloperidol-Induced Catalepsy Model: This model is used to assess potential antiparkinsonian effects.[2]
-
Animals: Male C57Bl/6J mice and Sprague-Dawley rats were used.
-
Procedure: Animals were pre-treated with either vehicle (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin) or VU6021625 at various doses via intraperitoneal (i.p.) injection. After a set time, catalepsy was induced by the administration of haloperidol.
-
Measurement: Catalepsy was measured using the bar test, where the latency for the animal to remove its forepaws from a raised bar is recorded. A longer latency indicates a greater cataleptic state.
-
Endpoint: The primary endpoint was the reduction in the latency to move from the bar in the VU6021625-treated groups compared to the vehicle-treated group.
-
-
Genetic Model of DOPA-Responsive Dystonia (DRD): This model assesses potential antidystonic effects.
-
Animals: A mouse model of DRD carrying a point mutation in the tyrosine hydroxylase gene was used.
-
Procedure: VU6021625 was administered to these mice via i.p. injection.
-
Measurement: The severity of abnormal dystonic movements was scored and compared before and after treatment, and against a vehicle control group.
-
Endpoint: The primary endpoint was a significant reduction in dystonic movements in the VU6021625-treated group.
-
Conclusion
This compound and VU6021625 are both valuable research tools for investigating the role of the M4 muscarinic acetylcholine receptor in the central nervous system. While this compound has been well-characterized in vitro as a potent and selective M4 antagonist, there is a lack of published in vivo efficacy data for this compound. In contrast, VU6021625 has demonstrated significant in vivo efficacy in preclinical models of Parkinson's disease and dystonia, suggesting its potential as a therapeutic lead compound. A direct comparison of the in vivo efficacy of these two compounds is not possible with the currently available data. Future studies investigating the in vivo effects of this compound would be necessary to enable a direct and comprehensive comparison with VU6021625.
References
A Comparative Selectivity Profile of PCS1055 Across Muscarinic Receptor Subtypes
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of PCS1055, a novel antagonist for the M4 muscarinic acetylcholine (B1216132) receptor, against other well-established muscarinic receptor antagonists. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Introduction to this compound
This compound is a novel muscarinic M4 receptor antagonist that has demonstrated significant selectivity for the M4 subtype over other muscarinic receptors (M1, M2, M3, and M5)[1]. Due to the high degree of structural homology among the five muscarinic receptor subtypes, the development of subtype-selective ligands has been a significant challenge. This compound represents a valuable pharmacological tool for elucidating the specific roles of M4 receptor signaling in various physiological and pathological processes.
Comparative Binding Affinity
The selectivity of this compound and other muscarinic antagonists was determined through competitive radioligand binding assays. The following table summarizes the inhibitory constant (Ki) or IC50 values of this compound and comparator compounds across all five muscarinic receptor subtypes. Lower values indicate higher binding affinity.
| Compound | M1 (Ki/IC50, nM) | M2 (Ki/IC50, nM) | M3 (Ki/IC50, nM) | M4 (Ki/IC50, nM) | M5 (Ki/IC50, nM) |
| This compound | ~1657.5 (estimated) | ~449.15 (estimated) | ~2223 (estimated) | 6.5 [1] | >6500 (estimated) |
| PD102807 | 6558.7[2] | 3440.7[2] | 950.0[2] | 90.7[2] | 7411.7[2] |
| Tropicamide (B1683271) | - | - | - | Moderately Selective[3] | - |
| AF-DX 384 | 55[4] | 1[4] | 15[4] | 2.2[4] | - |
| Pirenzepine | 21[5] | 310[5] | - | - | - |
| Atropine | 1.27[6] | 3.24[6] | 2.21[6] | 0.77[6] | 2.84[6] |
Functional Selectivity of this compound
Functional assays provide a measure of the compound's ability to inhibit receptor activation. GTP-γ-[³⁵S] binding assays revealed that this compound exhibits a high degree of functional selectivity for the M4 receptor. It demonstrated a 255-fold, 69.1-fold, 342-fold, and over 1000-fold greater inhibition of agonist activity at the M4 receptor compared to the M1, M2, M3, and M5 receptor subtypes, respectively[1]. Schild analysis further confirmed that this compound acts as a competitive antagonist at the M4 receptor with a Kb of 5.72 nM[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound and comparator compounds.
Radioligand Competitive Binding Assay ([³H]-N-Methylscopolamine)
This assay is used to determine the binding affinity (Ki) of a test compound for muscarinic receptors.
a. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound or comparator compounds.
-
Non-specific Binding Control: Atropine at a high concentration (e.g., 1 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
b. Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the receptor.
a. Materials:
-
Cell Membranes: As described above.
-
Radioligand: GTP-γ-[³⁵S], a non-hydrolyzable GTP analog.
-
Agonist: A known muscarinic receptor agonist (e.g., carbachol (B1668302) or oxotremorine).
-
Test Compound: this compound or comparator compounds.
-
Assay Buffer: Containing GDP, MgCl₂, and NaCl.
-
Filtration System and Scintillation Counter: As described above.
b. Procedure:
-
Cell membranes are pre-incubated with the test compound (antagonist) at various concentrations.
-
A fixed concentration of a muscarinic agonist is added to stimulate the receptor.
-
GTP-γ-[³⁵S] is then added to the reaction mixture. Upon receptor activation, G-proteins exchange GDP for GTP-γ-[³⁵S].
-
The incubation is terminated by rapid filtration.
-
The amount of [³⁵S] bound to the G-proteins on the filter is quantified by scintillation counting.
-
The ability of the antagonist to inhibit the agonist-stimulated GTP-γ-[³⁵S] binding is measured to determine its functional potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the muscarinic receptor signaling pathway and the general workflow of a competitive binding assay.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The muscarinic receptor antagonist tropicamide suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of [3H]AF-DX 384 to cloned and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
PCS1055: A Comparative Guide to a Selective Muscarinic M4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published data on PCS1055, a selective antagonist of the muscarinic acetylcholine (B1216132) M4 receptor. The information is intended to assist researchers in evaluating the reproducibility of its performance and comparing it with alternative compounds. This document summarizes key experimental data in structured tables, details the methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
Performance Data and Comparative Analysis
This compound has been characterized as a potent and selective competitive antagonist for the muscarinic M4 receptor.[1][2] Its binding affinity and functional inhibition have been quantified in several studies, allowing for a comparative assessment against other muscarinic receptor antagonists and a newer, more selective M4 antagonist, VU6021625.
Muscarinic Receptor Binding Affinity
The binding affinity of this compound and its comparators to the M4 receptor is a critical measure of its potency. The following table summarizes the inhibition constants (Ki) from competitive binding assays using the radioligand [³H]-N-methylscopolamine ([³H]-NMS). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| This compound | M4 | 6.5 | Not Specified | [1][2] |
| VU6021625 | M4 | 11.4 ± 2.24 | Rat | [3] |
| VU6021625 | M4 | 9.6 ± 1.17 | Mouse | [3] |
| VU6013720 | M4 | 1.5 ± 0.15 | Rat | [3] |
| Atropine (B194438) | M4 | Not Specified | Not Specified | [2] |
| PD102807 | Not Specified | Not Specified | Not Specified | [2] |
| Tropicamide | Not Specified | Not Specified | Not Specified | [2] |
| AF-DX-384 | Not Specified | Not Specified | Not Specified | [2] |
| Pirenzapine | Not Specified | Not Specified | Not Specified | [2] |
Functional Antagonism and Selectivity
The functional activity of this compound as an M4 receptor antagonist has been demonstrated through GTP-γ-[³⁵S] binding assays. This assay measures the inhibition of agonist-induced G-protein activation. The data highlights the selectivity of this compound for the M4 receptor over other muscarinic subtypes.
| Compound | Parameter | Value (nM) | M4 Selectivity over other subtypes | Reference |
| This compound | Kb | 5.72 | M1: 255-fold, M2: 69.1-fold, M3: 342-fold, M5: >1000-fold | [2] |
| This compound | IC50 | 18.1 | Not Applicable | [1] |
| VU6021625 | IC50 | 0.44 | Not Specified | [4] |
| VU6021625 | IC50 | 57 | Not Specified | [4] |
Off-Target Activity: Acetylcholinesterase Inhibition
An important aspect of a compound's profile is its potential for off-target effects. This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.
| Compound | Enzyme | IC50 (nM) | Species | Reference |
| This compound | AChE | 22 | Electric Eel | [1] |
| This compound | AChE | 120 | Human | [1] |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.
[³H]-N-methylscopolamine ([³H]-NMS) Competitive Binding Assay
This assay determines the binding affinity of a test compound to muscarinic receptors by measuring its ability to compete with the binding of a radiolabeled antagonist, [³H]-NMS.
Procedure:
-
Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype (e.g., from CHO-K1 cells) are prepared and homogenized in an appropriate buffer.
-
Assay Setup: In a 96-well plate, the following are added:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of [³H]-NMS (typically around its Kd value).
-
Varying concentrations of the unlabeled test compound (e.g., this compound) or a known muscarinic antagonist (for determining non-specific binding, e.g., atropine at 1-10 µM).
-
The cell membrane suspension is added to initiate the binding reaction.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Scintillation cocktail is added to each filter, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the ability of a compound to antagonize agonist-induced activation of G-proteins coupled to the M4 receptor.
Procedure:
-
Membrane and Reagent Preparation: Membranes from cells expressing the M4 receptor are prepared. A reaction buffer containing GDP, MgCl₂, and other necessary components is also prepared.
-
Assay Setup: In a 96-well plate, the following are added:
-
Reaction buffer.
-
Cell membranes.
-
A fixed concentration of a muscarinic agonist (e.g., acetylcholine) to stimulate G-protein activation.
-
Varying concentrations of the antagonist being tested (e.g., this compound).
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
-
Incubation: The plate is incubated at 30°C to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, separating the membranes with bound [³⁵S]GTPγS from the unbound nucleotide.
-
Washing: The filters are washed with cold buffer.
-
Detection: Scintillation fluid is added, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined. The antagonist equilibrium dissociation constant (Kb) can be calculated using the Schild equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of a compound against acetylcholinesterase.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
AChE enzyme solution.
-
-
Assay Setup: In a 96-well plate, the following are added:
-
Phosphate buffer.
-
DTNB solution.
-
Varying concentrations of the test inhibitor (e.g., this compound).
-
AChE enzyme solution.
-
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is started by adding the substrate, ATCI.
-
Detection: The absorbance is measured at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate), and the rate of color formation is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
M4 Receptor Antagonist Signaling Pathway
References
A Comparative Guide: The Limitations of PCS1055 Versus Second-Generation M4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The development of selective M4 antagonists represents a significant advancement in modulating the cholinergic system with greater precision. This guide provides an objective comparison of the first-generation M4 antagonist, PCS1055, with more recently developed second-generation antagonists, highlighting the key limitations of the former and the improvements offered by the latter.
Executive Summary
This compound is a novel and selective antagonist of the M4 muscarinic receptor, demonstrating nanomolar affinity and competitive antagonism.[1] However, its utility is hampered by a significant off-target effect: potent inhibition of acetylcholinesterase (AChE). This limitation has driven the development of second-generation M4 antagonists, such as VU6021625, which exhibit improved selectivity and are devoid of AChE activity, offering a cleaner pharmacological profile for therapeutic development.[2]
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data comparing this compound and the second-generation M4 antagonist, VU6021625.
Table 1: Muscarinic Receptor Subtype Selectivity Profile
| Compound | M4 Receptor Affinity (Ki, nM) | M1 Selectivity (Fold vs M4) | M2 Selectivity (Fold vs M4) | M3 Selectivity (Fold vs M4) | M5 Selectivity (Fold vs M4) |
| This compound | 6.5[1] | 255 | 69.1 | 342 | >1000 |
| VU6021625 | 11.4 (rat)[2] | ~85 | ~36 | >100 | >100 |
Note: Selectivity for this compound is based on functional inhibition of Oxo-M activity in GTP-γ-[(35)S] binding studies.[1] Selectivity for VU6021625 is based on IC50 values from calcium mobilization assays.[2]
Table 2: Off-Target Activity Profile
| Compound | Acetylcholinesterase (AChE) Inhibition (IC50, nM) | Other Notable Off-Target Binding |
| This compound | 22 (electric eel), 120 (human)[3] | Not extensively reported |
| VU6021625 | >10,000[2] | Histamine H3 receptor (88% displacement at 10 µM)[2] |
Key Limitations of this compound
The primary limitation of this compound as a pharmacological tool and potential therapeutic is its potent inhibition of acetylcholinesterase.[2][3] This off-target activity complicates the interpretation of experimental results, as observed effects could be a consequence of M4 receptor antagonism, AChE inhibition, or a combination of both. For therapeutic applications, AChE inhibition can lead to a host of cholinergic side effects, limiting the tolerable dose and potentially masking the specific effects of M4 receptor blockade.
Second-generation M4 antagonists were specifically designed to eliminate this liability. For instance, VU6021625 and related compounds are devoid of acetylcholinesterase activity, providing a more precise tool to probe M4 receptor function in vivo.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human muscarinic M4 receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled competitor compound (e.g., this compound or a second-generation antagonist).
-
Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor, which is then converted to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the M4 receptor are prepared.
-
Incubation: Membranes are incubated with an M4 receptor agonist (e.g., oxotremorine-M), varying concentrations of the antagonist (this compound), and [35S]GTPγS.
-
Reaction Termination: The reaction is stopped by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in [35S]GTPγS binding is quantified to determine its potency (IC50 or Kb).[1]
Acetylcholinesterase Inhibition Assay
This assay determines the potency of a compound to inhibit the activity of the acetylcholinesterase enzyme.
Protocol (Ellman's Method):
-
Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound.
-
Incubation: The acetylcholinesterase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound).
-
Reaction Initiation: The substrate, acetylthiocholine, is added to initiate the enzymatic reaction. Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate.
-
Colorimetric Reaction: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate the M4 receptor signaling pathway and the workflows of the key experimental assays.
Caption: M4 muscarinic receptor signaling pathway.
References
Safety Operating Guide
Navigating the Disposal of PCS1055: A Guide for Laboratory Professionals
General Principles for Chemical Waste Disposal
In the absence of a specific SDS for PCS1055, it must be treated as a potentially hazardous chemical. The fundamental principle is to avoid disposal down the drain or in regular trash. All chemical waste, including unused this compound, solutions containing it, and contaminated materials, must be disposed of through an approved hazardous waste management program. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Key Characteristics of this compound for Risk Assessment
A thorough understanding of a compound's properties is the first step in a safe disposal plan. While detailed disposal data is unavailable, the known characteristics of this compound can inform a preliminary risk assessment.
| Characteristic | Value/Description | Implication for Handling and Disposal |
| Chemical Name | This compound | Use for accurate labeling of waste containers. |
| CAS Number | 357173-55-8 | A unique identifier crucial for waste manifests. |
| Biological Activity | Selective and competitive antagonist for muscarinic M4 receptor (IC50 = 18.1 nM, Kd = 5.72 nM, Ki = 6.5 nM). Also an inhibitor of acetylcholinesterase (AChE).[1][2] | Indicates high biological activity at low concentrations. Warrants careful handling to avoid personnel exposure and environmental release. |
| Physical Form | Typically a solid powder. | Spills should be handled carefully to avoid generating dust. |
| Storage Conditions | Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] | Indicates potential for degradation, which may alter its hazardous properties. |
Step-by-Step Disposal Procedure for this compound
The following is a generalized, step-by-step protocol for the disposal of this compound. This should be adapted to comply with your institution-specific and local regulations.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, expired stock solutions, contaminated solvents, and any labware (e.g., pipette tips, vials, gloves) that has come into direct contact with the compound.
-
Segregate this compound waste from other chemical waste streams unless specifically instructed otherwise by your EHS department. Do not mix with incompatible chemicals.
-
-
Selection of Appropriate Waste Containers:
-
Use only approved, chemically resistant, and leak-proof containers for hazardous waste. The container material should be compatible with the solvents used to dissolve this compound.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Proper Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the CAS number (357173-55-8), and an accurate estimation of the concentration and total volume.
-
Indicate all components of the waste mixture, including solvents.
-
Include the date when the waste was first added to the container.
-
-
Safe Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and direct sunlight.
-
Follow all institutional guidelines for the maximum allowable volume of waste and the maximum time it can be stored in the laboratory before collection.
-
-
Arranging for Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by licensed hazardous waste management professionals.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for definitive guidance on chemical waste disposal.
References
Essential Safety and Logistical Information for Handling PCS1055
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of PCS1055, a selective muscarinic M4 receptor antagonist and acetylcholinesterase (AChE) inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, its classification as a potent acetylcholinesterase inhibitor necessitates a cautious approach. The following PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact with the compound. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from splashes or aerosols. |
| Lab Coat | A buttoned lab coat made of a chemically resistant material. | Protects skin and clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be necessary depending on the potential for aerosolization (e.g., when handling the solid form or preparing solutions). Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. | Prevents inhalation of the compound, which can have systemic effects. |
Safe Handling and Operational Plan
This compound should be handled in a controlled laboratory environment by trained personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in a designated fume hood to minimize inhalation exposure.
-
Weighing and Solution Preparation:
-
Storage:
-
Spill Management:
-
In case of a small spill, decontaminate the area with an appropriate laboratory disinfectant.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Disposal Plan
As a potent acetylcholinesterase inhibitor, this compound and all contaminated materials must be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be segregated as hazardous chemical waste.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
The container should be marked with "Hazardous Waste," the chemical name (this compound), and any solvents used.
-
-
Solid Waste:
-
Collect all solid waste in a designated, sealed container or bag labeled "Hazardous Waste" and the chemical name.
-
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate laboratory disinfectant after use.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols and Signaling Pathways
This compound is a selective and competitive antagonist for the muscarinic M4 receptor with an IC50 of 18.1 nM and a Kd of 5.72 nM. It also acts as an inhibitor of acetylcholinesterase (AChE).[2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
This compound Mechanism of Action
Caption: this compound acts as an antagonist at the M4 receptor and an inhibitor of AChE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
